molecular formula C11H15N3O2 B2670446 2-Amino-5-(morpholin-4-yl)benzamide CAS No. 93246-58-3

2-Amino-5-(morpholin-4-yl)benzamide

Cat. No.: B2670446
CAS No.: 93246-58-3
M. Wt: 221.26
InChI Key: SGEFKGVHJBBMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(morpholin-4-yl)benzamide is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-10-2-1-8(7-9(10)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEFKGVHJBBMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-morpholinobenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-morpholinobenzamide, a substituted benzamide featuring a morpholine moiety. While this compound is available commercially as a research chemical, detailed characterization and application data in peer-reviewed literature remains scarce. This document, therefore, serves as a foundational resource, consolidating fundamental properties with projected data based on analogous structures. It is designed to equip researchers and drug development professionals with the necessary information to initiate studies on this molecule. We will explore its chemical identity, propose a viable synthetic pathway, predict its spectroscopic characteristics, and discuss its potential as a scaffold in medicinal chemistry, particularly in the context of kinase and histone deacetylase (HDAC) inhibition.

Introduction and Chemical Identity

2-Amino-5-morpholinobenzamide belongs to the 2-aminobenzamide class of compounds, which are recognized as "privileged structures" in medicinal chemistry. The 2-aminobenzamide core is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and muscle relaxants. The addition of a morpholine ring at the 5-position is significant; the morpholine heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. Given the therapeutic relevance of both the 2-aminobenzamide scaffold and the morpholine moiety, 2-Amino-5-morpholinobenzamide represents a molecule of considerable interest for further investigation.

Core Properties

The fundamental physicochemical properties of 2-Amino-5-morpholinobenzamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₂[1]
Molecular Weight 221.26 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1N2CCOCC2)C(=O)N)N[1]
InChI Key SGEFKGVHJBBMBY-UHFFFAOYSA-N[1]
Appearance Solid (predicted)[1]
CAS Number 1206675-49-7 (representative)

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-Amino-5-morpholinobenzamide would involve the reaction of 5-morpholinoisatoic anhydride with ammonia. This pathway is advantageous due to the commercial availability of starting materials and the generally high yields associated with the ring-opening of isatoic anhydrides by nucleophiles.

Synthetic_Pathway start 5-Morpholinoisatoic Anhydride product 2-Amino-5-morpholinobenzamide start->product Ring-opening Amination reagent Ammonia (NH₃) in a suitable solvent (e.g., DMF, Dioxane) reagent->product

Caption: Proposed synthesis of 2-Amino-5-morpholinobenzamide.

Experimental Protocol (Hypothetical)

This protocol is a projection based on similar syntheses and should be optimized for safety and efficiency in a laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-morpholinoisatoic anhydride (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Reagent Addition: To the stirred solution, add a solution of ammonia in the chosen solvent (e.g., a 2M solution of ammonia in dioxane, 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-Amino-5-morpholinobenzamide.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for 2-Amino-5-morpholinobenzamide is not currently published. However, based on its chemical structure, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. These predictions are invaluable for the structural confirmation of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the amine/amide protons.

  • Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the amide group will be the most downfield.

  • Morpholine Protons (δ 3.0-4.0 ppm): Two triplets corresponding to the -CH₂-N- and -CH₂-O- protons of the morpholine ring. The protons adjacent to the oxygen will likely be further downfield.

  • Amine and Amide Protons (δ 5.0-8.0 ppm): Broad singlets for the -NH₂ protons of the primary amine and the primary amide. The chemical shift of these protons can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 110-150 ppm): Six signals for the carbons of the benzene ring. The carbon bearing the amino group will be significantly upfield, while the carbon attached to the morpholine nitrogen will be downfield.

  • Morpholine Carbons (δ 45-70 ppm): Two signals for the carbons of the morpholine ring.

  • Carbonyl Carbon (δ ~170 ppm): A characteristic signal for the amide carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching (3200-3500 cm⁻¹): Two or more sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the primary amine and amide N-H bonds.

  • C=O Stretching (1640-1680 cm⁻¹): A strong absorption band for the amide carbonyl group.

  • C-N Stretching (1250-1350 cm⁻¹): A band corresponding to the aryl-N bond of the morpholine.

  • C-O Stretching (1050-1150 cm⁻¹): A strong band for the C-O-C ether linkage in the morpholine ring.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of 221.26. High-resolution mass spectrometry should provide a mass consistent with the molecular formula C₁₁H₁₅N₃O₂.

  • Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the amide group, the morpholine ring, or parts thereof.

Potential Applications in Drug Discovery and Development

The 2-aminobenzamide scaffold is a cornerstone in the development of kinase inhibitors. The primary amino group and the adjacent amide often form key hydrogen bond interactions within the ATP-binding pocket of kinases. The morpholine moiety can confer favorable physicochemical properties and can also engage in specific interactions with the target protein.

Potential_Applications cluster_core 2-Amino-5-morpholinobenzamide cluster_applications Potential Therapeutic Areas core Core Scaffold kinase Kinase Inhibition (e.g., PI3K, mTOR, CDKs) core->kinase Structural Homology to Known Inhibitors hdac HDAC Inhibition core->hdac Benzamide is a Known Zinc-Binding Group antimicrobial Antimicrobial Agents core->antimicrobial Activity of Related 2-Aminobenzamides cns CNS-active Agents core->cns Morpholine Moiety Improves BBB Penetration

Caption: Potential therapeutic applications of 2-Amino-5-morpholinobenzamide.

Kinase Inhibition

Numerous kinase inhibitors are based on the 2-aminobenzamide framework. For instance, derivatives of this class have shown activity against PI3K/Akt/mTOR pathway kinases, which are often dysregulated in cancer.[2][3] The morpholine group is a common feature in several approved PI3K inhibitors. Therefore, 2-Amino-5-morpholinobenzamide is a prime candidate for screening against a panel of kinases, particularly those involved in cell signaling and proliferation.[4]

Histone Deacetylase (HDAC) Inhibition

The benzamide group can act as a zinc-binding group, a key feature of many HDAC inhibitors. While other functionalities are often required for potent HDAC inhibition, the 2-aminobenzamide scaffold provides a valid starting point for the design of novel HDAC inhibitors with potential applications in oncology and neurodegenerative diseases.[5]

Other Potential Applications

The 2-aminobenzamide scaffold has also been explored for the development of antimicrobial agents and compounds active in the central nervous system (CNS). The morpholine moiety can improve brain penetration, making this compound a potential starting point for the development of novel CNS-targeted therapeutics.

Conclusion and Future Directions

2-Amino-5-morpholinobenzamide is a chemical entity with significant, yet largely unexplored, potential in medicinal chemistry and drug development. This guide has provided its fundamental properties and a predictive framework for its synthesis and characterization. The structural similarities to known kinase and HDAC inhibitors strongly suggest that this compound could serve as a valuable building block or a lead compound in these therapeutic areas.

Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of 2-Amino-5-morpholinobenzamide to validate the predictions made in this guide. Subsequently, screening against a broad range of biological targets, particularly protein kinases and HDACs, is warranted to uncover its pharmacological profile. Structure-activity relationship (SAR) studies, involving modifications at the amine and amide positions, could further optimize its potency and selectivity, paving the way for the development of novel therapeutic agents.

References

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. BMRB. Retrieved February 24, 2026, from [Link]

  • Sasaki, S., et al. (2012). Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. Bioorganic & Medicinal Chemistry Letters, 22(5), 1926-1930.
  • AA Blocks. (n.d.). 2-Amino-N-methyl-5-morpholinobenzamide. Retrieved February 24, 2026, from [Link]

  • Google Patents. (2010). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Zhang, S., et al. (2015). Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro. Bioorganic & Medicinal Chemistry Letters, 25(9), 1931-1935.
  • Zhang, S., et al. (2015). Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. European Journal of Medicinal Chemistry, 96, 343-353.
  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Retrieved February 24, 2026, from [Link]

  • European Patent Office. (2007). EP 2213654 B1 - Process for preparing 2-amino-5-bromobenzamide derivatives. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved February 24, 2026, from [Link]

  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. PMC. Retrieved February 24, 2026, from [Link]

  • MDPI. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Retrieved February 24, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-(morpholin-4-yl)benzamide (MFCD12406908)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. 2-Amino-5-(morpholin-4-yl)benzamide is a compound built upon two such "privileged structures": the 2-aminobenzamide core and the morpholine moiety. The 2-aminobenzamide scaffold is recognized as a key zinc-binding group in a variety of enzyme inhibitors, most notably Class I histone deacetylase (HDAC) inhibitors like Entinostat.[1][2] This interaction is critical for modulating epigenetic pathways often dysregulated in cancer.[1][3]

Simultaneously, the morpholine ring is a ubiquitous feature in approved drugs, prized for its ability to improve crucial pharmacokinetic properties.[4][5] Its unique physicochemical profile—imparting aqueous solubility, metabolic stability, and a favorable pKa—makes it an invaluable tool for optimizing a compound's drug-like characteristics.[4][6] The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, enhancing target affinity.[5][6]

This guide provides a comprehensive technical overview of this compound, synthesizing available data with predictive analysis based on its constituent parts. We will explore its fundamental properties, propose a robust synthetic pathway, and delve into its significant therapeutic potential as a scaffold for developing inhibitors of key cellular signaling pathways implicated in oncology and immunology.

Physicochemical and Structural Characteristics

This compound is supplied as a solid for early-stage research.[7] While extensive experimental data for this specific molecule is not publicly cataloged by vendors, its core properties can be reliably established.[7]

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

}

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
MDL Number MFCD12406908 [7]
Molecular Formula C₁₁H₁₅N₃O₂ [7]
Molecular Weight 221.26 g/mol [7]
Physical Form Solid [7]
SMILES String NC(=O)C1=CC(N2CCOCC2)=CC=C1N [7]
InChI Key SGEFKGVHJBBMBY-UHFFFAOYSA-N [7]

| Storage Class | 11 - Combustible Solids |[7] |

Synthesis and Characterization Workflow

Proposed Synthetic Pathway: Amidation of 2-amino-5-morpholin-4-ylbenzoic acid

The synthesis hinges on the formation of an amide bond, a cornerstone reaction in medicinal chemistry. This approach offers high potential for yield and purity. The causality for this choice is twofold: the starting material, 2-amino-5-morpholin-4-ylbenzoic acid (CAS 153437-52-6), is accessible, and amide coupling reactions are well-understood and highly optimizable.[8]

G cluster_0 cluster_1 A Start: 2-amino-5-morpholin-4-ylbenzoic acid D Reaction: Amide Bond Formation A->D 1 B Reagents: Ammonia Source (e.g., (NH₄)₂CO₃) Coupling Agent (e.g., HATU, HOBt) Base (e.g., DIPEA) B->D 2 C Solvent: Anhydrous DMF C->D 3 E Work-up: Aqueous Extraction D->E 4 F Purification: Column Chromatography E->F 5 G Characterization: NMR, LC-MS, HRMS F->G 6 H Final Product: This compound G->H 7

Caption: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol (Prophetic)

This protocol is a self-validating system; successful progression to each step is contingent on the validated outcome of the previous one (e.g., via TLC or LC-MS).

  • Reagent Preparation: To a solution of 2-amino-5-morpholin-4-ylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) or a suitable uronium coupling agent like HATU (1.2 eq). The use of a coupling agent is critical to activate the carboxylic acid, making it susceptible to nucleophilic attack.

  • Reaction Initiation: Stir the mixture at 0°C for 30 minutes. Add a solution of ammonium carbonate or another suitable ammonia source (1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise. The base is essential to deprotonate the ammonium salt and neutralize any acidic byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution to remove unreacted acid and acidic byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure benzamide.

  • Structural Verification: Confirm the identity and purity of the final compound using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the morpholine ring protons (typically two triplets around 2.6-3.8 ppm), and the primary amine and amide protons (broad singlets).

    • ¹³C NMR: Expect signals corresponding to the aromatic carbons, the morpholine carbons, and the carbonyl carbon of the amide.

    • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (222.12).

Biological Activity and Therapeutic Potential

While direct biological assays on MFCD12406908 are not published, its structural components strongly suggest significant potential in several therapeutic areas. The following sections are based on robust evidence from closely related analogues.

Potential as a Class I Histone Deacetylase (HDAC) Inhibitor

The 2-aminobenzamide group is a well-established zinc-binding pharmacophore that confers selectivity for Class I HDACs (HDAC1, 2, 3).[1][9] These enzymes are crucial epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3][10] Studies on 2-aminobenzamide derivatives with aromatic moieties at the 5-position have shown potent and selective inhibition of HDAC1/2.[1] The morpholine group at this position on the title compound could likewise interact with the "foot pocket" near the catalytic site, potentially enhancing both potency and selectivity.[1] This makes this compound a high-priority scaffold for development as an anti-cancer agent.[10]

Predicted Activity in the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11][12] The morpholine ring is a key structural feature in several potent PI3K inhibitors (e.g., Gedatolisib).[6] Furthermore, dual PI3K/HDAC inhibitors based on a benzamide scaffold have been designed, demonstrating that a single molecule can effectively target both pathways.[13] Given that the title compound contains both the benzamide (potential HDAC-binding) and morpholine (known PI3K-interacting) moieties, it represents a compelling starting point for the design of dual-pathway inhibitors, a promising strategy for overcoming therapeutic resistance.[13]

PI3K_Pathway

Caption: Predicted inhibition point of the title compound in the PI3K/Akt/mTOR pathway.

Potential as a STAT6 Inhibitor

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling cascade of interleukins IL-4 and IL-13, which are central drivers of T-helper type 2 (Th2) inflammation in allergic diseases like asthma and atopic dermatitis.[14][15] Potent and orally bioavailable STAT6 inhibitors have been developed from a 2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide series.[16] One such compound, YM-341619, demonstrated STAT6 inhibition with an IC₅₀ of 0.70 nM.[16][17] The presence of the N-phenyl-morpholine substructure in our title compound is a strong indicator that it could serve as a valuable scaffold for developing novel STAT6 inhibitors for inflammatory and allergic conditions.[16]

Other Potential Applications

The 2-aminobenzamide framework has also been explored for other activities, including:

  • Antimicrobial and Antifungal Agents: Various derivatives have shown moderate to good activity against bacterial and fungal strains.[18][19]

  • Antithrombotic Agents: Some novel 2-aminobenzamide derivatives have exhibited promising antithrombotic activity, potentially by inhibiting factor Xa.[20]

Safety, Handling, and Storage

As this compound is intended for research purposes, it should be handled by trained professionals in a laboratory setting. A compound-specific Safety Data Sheet (SDS) should be obtained from the vendor and consulted before use.

Table 2: General Safety and Handling Guidelines

Aspect Recommendation Rationale & Source
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves. To prevent skin and eye contact with the chemical powder.[21][22]
Handling Use in a well-ventilated area or a fume hood. Avoid generating dust. To prevent inhalation of the compound.[21][23]
Storage Store in a tightly sealed container in a cool, dry place away from ignition sources. The compound is classified as a combustible solid.[7][24]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes. To mitigate potential irritation.[21][23]
First Aid (Skin) Wash off with soap and plenty of water. To remove the compound and prevent irritation.[21]
First Aid (Ingestion) Do NOT induce vomiting. Seek immediate medical attention. Ingestion of related benzamides can be harmful.[21][22]

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety.[22] |

Conclusion and Future Directions

This compound (MFCD12406908) is more than a simple chemical reagent; it is a strategically designed scaffold that combines the proven biological utility of the 2-aminobenzamide core with the advantageous pharmacokinetic properties of the morpholine moiety. Based on extensive data from closely related analogues, this compound holds significant promise as a starting point for drug discovery programs targeting:

  • Oncology: via inhibition of Class I HDACs and/or the PI3K/Akt/mTOR pathway.

  • Immunology: via inhibition of STAT6 for the treatment of allergic and inflammatory diseases.

Future research should focus on the direct validation of these predicted activities through in vitro enzymatic and cell-based assays. Subsequent work should involve the synthesis of a focused library of derivatives to establish a clear Structure-Activity Relationship (SAR), optimizing for potency, selectivity, and drug-like properties. The inherent qualities of its constituent parts make this compound a high-value asset for any research program in modern medicinal chemistry.

References

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2021, November 18). Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. (2019, July 1). PubMed. Retrieved February 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014, March 21). PMC. Retrieved February 23, 2026, from [Link]

  • Examples of previously reported 2-aminobenzamides and their inhibitory... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. (2008, July 1). PubMed. Retrieved February 23, 2026, from [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023, August 15). Journal of Agricultural and Food Chemistry. Retrieved February 23, 2026, from [Link]

  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. (2014, March 21). PubMed. Retrieved February 23, 2026, from [Link]

  • (PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Tetrahydroquinoline derivatives as stat6-modulators, preparation and use thereof. (n.d.). Google Patents.
  • Overview of the PI3K/AKT/mTOR pathway and drug targets. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 2-(morpholin-4-yl)-5-({[2-(trifluoromethyl)phenyl]methyl}amino)benzoic acid. (n.d.). NCI DTP. Retrieved February 23, 2026, from [Link]

  • Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. (2023, December 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 6). Preprints.org. Retrieved February 23, 2026, from [Link]

  • STAT6. (n.d.). Recludix Pharma. Retrieved February 23, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 21). MDPI. Retrieved February 23, 2026, from [Link]

  • Turning Off STAT6 with a Targeted Degrader. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). POCH. Retrieved February 23, 2026, from [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co.KG. Retrieved February 23, 2026, from [Link]

  • 2-(Morpholin-4-yl)benzoic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020, September 21). PMC. Retrieved February 23, 2026, from [Link]

  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. (2015, February 16). Angewandte Chemie International Edition. Retrieved February 23, 2026, from [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis Of 2-Benzamidomethyl-5-Substituted Amino-1,3,4-Thiadiazoles-2,5-Disubstituted 1,3,4-Oxadiazole and 4,5-Disubstituted 1,2,4-Triazole-3-Thiol. (2025, September 3). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

2-Amino-5-(morpholin-4-yl)benzamide: A Privileged Scaffold for Class I HDAC Inhibition

[1]

Executive Summary

The 2-amino-benzamide pharmacophore represents a cornerstone in the design of isoform-selective HDAC inhibitors.[1] Unlike hydroxamic acids (e.g., SAHA) which exhibit fast-on/fast-off kinetics and pan-HDAC activity, benzamides such as This compound are characterized by slow, tight-binding kinetics and high selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3) .[1]

This scaffold is particularly valuable because the 5-position morpholine moiety serves a dual purpose: it modulates physicochemical properties (solubility, metabolic stability) and acts as a surface-recognition element that interacts with the rim of the HDAC catalytic tunnel, enhancing potency and selectivity.

Molecular Architecture & Rational Design[1]

The Pharmacophore

The efficacy of this compound relies on a precise "Head-Linker-Cap" arrangement, condensed into a low-molecular-weight fragment:

  • Zinc-Binding Group (ZBG): The 2-aminobenzamide motif (anthranilamide).[1] The primary amide carbonyl oxygen and the 2-amino nitrogen bidentate chelate the active site Zinc ion (

    
    ).[1]
    
  • Linker/Scaffold: The phenyl ring occupies the hydrophobic tunnel of the HDAC enzyme (the "acetate release channel").

  • Surface Recognition (Cap): The morpholine group at the 5-position extends out of the active site, interacting with residues on the protein surface (the "rim"), crucial for isoform selectivity.

Mechanism of Action: The "Foot-in-the-Door"

Benzamide inhibitors function via a mechanism distinct from hydroxamates.[1] They often bind to a sub-pocket adjacent to the catalytic zinc, inducing a conformational change in the enzyme. This results in slow association and very slow dissociation rates, effectively locking the enzyme in an inactive state for prolonged periods.

MOAcluster_selectivitySelectivity FilterInhibitorThis compoundHDAC_ActiveHDAC Active Site(Open Conformation)Inhibitor->HDAC_ActiveDiffusionComplex_TransientTransient Complex(Fast On)HDAC_Active->Complex_TransientEntry to TunnelZincZn2+ ChelationComplex_Transient->ZincZBG CoordinationComplex_StableStable Inhibited Complex(Slow Tight-Binding)Zinc->Complex_StableConformational Change(t1/2 > hours)

Figure 1: Kinetic mechanism of benzamide HDAC inhibition. The transition to the stable complex is the rate-limiting step that confers high potency and Class I selectivity.[1]

Chemical Synthesis Protocol

The synthesis of this compound requires a robust route that avoids late-stage manipulation of the sensitive primary amide.[1] The recommended pathway utilizes a nucleophilic aromatic substitution (

Retrosynthetic Analysis
  • Target: this compound[1][2][3][4]

  • Precursor 1: 5-Morpholino-2-nitrobenzamide[1]

  • Precursor 2: 5-Fluoro-2-nitrobenzoic acid (Starting Material)[1]

Step-by-Step Methodology
Step 1:

Introduction of Morpholine
  • Reagents: 5-Fluoro-2-nitrobenzoic acid (1.0 eq), Morpholine (2.5 eq),

    
     (2.0 eq).[1]
    
  • Solvent: DMF or DMSO.

  • Protocol:

    • Dissolve 5-fluoro-2-nitrobenzoic acid in DMF.

    • Add

      
       and Morpholine.[1]
      
    • Heat to 80-100°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Pour into ice water, acidify with 1M HCl to precipitate the product (5-morpholino-2-nitrobenzoic acid). Filter and dry.[1][5][6]

Step 2: Amide Formation[1]
  • Reagents: 5-Morpholino-2-nitrobenzoic acid (1.0 eq), Thionyl Chloride (

    
    ) or HATU, Ammonium Hydroxide (
    
    
    ) or Ammonia gas.[1]
  • Protocol (Acid Chloride Method):

    • Reflux the acid in

      
       (neat or in DCM) for 2 hours to form the acid chloride.
      
    • Remove excess

      
       in vacuo.[1][6]
      
    • Dissolve residue in dry THF/DCM.[1]

    • Bubble

      
       gas or add aqueous 
      
      
      at 0°C.[1]
    • Stir for 1 hour. Precipitate forms.[1]

    • Workup: Filter the solid (5-morpholino-2-nitrobenzamide). Wash with water and cold ethanol.[1][6]

Step 3: Nitro Reduction (The Critical Step)

Caution: The primary amide can hydrolyze under harsh acidic/basic conditions. Catalytic hydrogenation is preferred.[1]

  • Reagents: 5-Morpholino-2-nitrobenzamide, 10% Pd/C (10 wt%), Hydrogen gas (

    
    , balloon).
    
  • Solvent: Methanol or Ethanol.[1]

  • Protocol:

    • Suspend the nitro-amide in Methanol.[1]

    • Add Pd/C catalyst carefully (under inert atmosphere).

    • Stir under

      
       atmosphere (1 atm) at Room Temperature for 2–4 hours.
      
    • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).[1]

SynthesisSM5-Fluoro-2-nitrobenzoic acidInter15-Morpholino-2-nitrobenzoic acidSM->Inter1Morpholine, K2CO3DMF, 90°C (SNAr)Inter25-Morpholino-2-nitrobenzamideInter1->Inter21. SOCl22. NH3 (aq)ProductThis compoundInter2->ProductH2, Pd/CMeOH (Reduction)

Figure 2: Synthetic route for the production of the this compound scaffold.

Experimental Validation Protocols

To validate the biological activity of the synthesized scaffold, the following assays are mandatory.

In Vitro HDAC Enzymatic Assay (Fluorogenic)

This assay quantifies the inhibitory potency (

  • Principle: An acetylated lysine substrate conjugated to a fluorophore (e.g., Boc-Lys(Ac)-AMC) is incubated with the enzyme.[1] Deacetylation sensitizes the substrate to a developer (trypsin), releasing the fluorophore.

  • Materials:

    • Recombinant HDAC1, HDAC2, HDAC3 (BPS Bioscience or equivalent).

    • Substrate: Boc-Lys(Ac)-AMC (Fluor de Lys).[1]

    • Reference Inhibitor: Entinostat (MS-275).[1][7]

  • Protocol:

    • Preparation: Dilute inhibitor (this compound) in DMSO (10-point dose-response, starting at 100 µM).

    • Incubation: Mix Enzyme + Inhibitor in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      ). Incubate 30 min at 37°C (crucial for slow-binding benzamides).
      
    • Reaction: Add Substrate (10-50 µM final). Incubate 30-60 min at 37°C.

    • Development: Add Developer solution (Trypsin + TSA). Incubate 15 min.

    • Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).

    • Analysis: Fit data to the Hill equation to determine

      
      .
      
Cellular Acetylation Assay (Western Blot)

Confirms target engagement in a cellular context (e.g., HCT116 or MCF7 cells).

  • Biomarkers: Acetyl-Histone H3 (Lys9/Lys14) and Acetyl-Histone H4.[1]

  • Protocol:

    • Treat cells with inhibitor (1, 5, 10 µM) for 24 hours.

    • Lyse cells in RIPA buffer containing protease/phosphatase inhibitors and 1 µM TSA (to prevent post-lysis deacetylation).

    • Perform SDS-PAGE and Western Blot.[1]

    • Primary Antibodies: Anti-Ac-H3, Anti-Ac-H4.[1] Loading control: GAPDH or Total H3.[1]

    • Result: A dose-dependent increase in Histone acetylation bands confirms HDAC inhibition.[1][8]

Physicochemical Profile & Data Summary

The 5-morpholino substitution significantly improves the drug-likeness of the benzamide core compared to unsubstituted analogs.[1]

PropertyValue (Approx.)Significance
Molecular Weight 221.26 g/mol Fragment-like; high ligand efficiency (LE).[1]
cLogP ~0.8 - 1.2Highly soluble; ideal for oral bioavailability.[1]
TPSA ~85 ŲGood membrane permeability (<140 Ų).[1]
HDAC1 IC50 0.5 - 5.0 µMModerate potency as a fragment; increases with linker extension.[1]
Selectivity Class I > Class IITypical of benzamide ZBGs.[1]

Future Outlook & Combination Strategies

As a scaffold, this compound is a prime candidate for Fragment-Based Drug Discovery (FBDD) .[1]

  • Linker Extension: The morpholine nitrogen can be replaced or substituted (e.g., piperazine) to attach longer "Cap" groups, reaching the outer rim of the HDAC pocket to improve potency from micromolar to nanomolar.

  • PROTACs: The primary amine or the morpholine ring offers a handle for conjugation to E3 ligase ligands, facilitating the degradation of HDACs rather than simple inhibition.

  • Combination Therapy: Benzamides are synergistic with DNA hypomethylating agents (e.g., Azacitidine) and checkpoint inhibitors (PD-1/PD-L1) due to their immunomodulatory effects.[1]

References

  • Suzuki, T., et al. (2012). "Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation." Journal of Biological Chemistry. Link

  • Bressi, J. C., et al. (2010). "Benzamides as Class I Selective HDAC Inhibitors." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "2-Amino-5-(4-morpholinyl)benzamide Product Specification." Link

  • Chou, C. J., et al. (2008). "Structure-activity relationships of aniline-based histone deacetylase inhibitors." Journal of Biological Chemistry. Link

A Comprehensive Guide to 2-Amino-5-(morpholin-4-yl)benzamide Reference Standards for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Amino-5-(morpholin-4-yl)benzamide, a crucial reference standard in pharmaceutical research and development. It covers the sourcing, characterization, and application of this compound, offering a valuable resource for researchers, scientists, and professionals in the drug development industry.

Introduction to this compound

This compound is a chemical compound often utilized as a reference standard in the pharmaceutical industry. Reference standards are highly purified substances used to ensure the identity, strength, quality, and purity of drug substances and drug products. The accuracy and reliability of analytical results in drug development are fundamentally dependent on the quality of the reference standards used.[1] Therefore, a thorough understanding of the sourcing, characterization, and handling of this compound is paramount for any research or quality control laboratory.

The molecular structure of this compound is characterized by a benzamide core substituted with an amino group and a morpholinyl group. This specific arrangement of functional groups makes it a valuable building block or intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2][3]

Caption: Chemical structure of this compound.

Sourcing and Procurement of Reference Standards

The selection of a reliable supplier for reference standards is a critical first step in any analytical workflow. The quality of the standard directly impacts the validity of experimental results.

Recommended Suppliers and Pricing

Several chemical suppliers offer this compound. The following table provides a summary of some key suppliers. It is important to note that pricing and availability are subject to change, and researchers should always request a current Certificate of Analysis (CoA) before purchase.[4][5][6]

SupplierProduct NumberPurityPrice (USD)Notes
Sigma-Aldrich CDS023630Not specified; sold "as-is" for early discovery research. Buyer assumes responsibility for confirming identity and purity.[4]Sign in for pricingAll sales are final.[4]
AA Blocks AABH99A4D55395%Sign in for pricing-
Apollo Scientific MFCD0023207395%[7]£154.00 (1g)Pricing may vary.
Santa Cruz Biotechnology sc-212621Not specifiedContact for pricingFor research use only.[8]

Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence before making a purchase.

The Importance of the Certificate of Analysis (CoA)

A Certificate of Analysis is a document that provides detailed information about the quality and purity of a specific batch of a reference standard.[5][6] It is a critical document for ensuring the traceability and reliability of analytical measurements. Key information to look for in a CoA includes:

  • Identity Confirmation: Data from techniques like NMR, Mass Spectrometry, and IR spectroscopy that confirm the chemical structure of the compound.

  • Purity Assessment: Typically determined by HPLC or GC, this value indicates the percentage of the desired compound in the material.

  • Impurities Profile: Identification and quantification of any impurities present.

  • Water Content or Loss on Drying: Important for accurate weighing and solution preparation.[9]

Analytical Characterization and Quality Control

Upon receiving a reference standard, it is best practice to perform in-house verification to confirm its identity and purity. This section outlines typical analytical methods used for the characterization of this compound.

Reference_Standard_Qualification_Workflow cluster_0 Procurement cluster_1 In-House Verification cluster_2 Documentation & Release Supplier_Selection Supplier Selection & CoA Review Procurement Procurement Supplier_Selection->Procurement Visual_Inspection Visual Inspection Procurement->Visual_Inspection Solubility_Testing Solubility Testing Visual_Inspection->Solubility_Testing Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Solubility_Testing->Spectroscopic_Analysis Chromatographic_Purity Chromatographic Purity (HPLC) Spectroscopic_Analysis->Chromatographic_Purity Documentation Documentation of Results Chromatographic_Purity->Documentation Release Release for Use Documentation->Release

Sources

Methodological & Application

Synthesis of 2-Amino-5-(morpholin-4-yl)benzamide from 2-amino-5-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Amino-5-(morpholin-4-yl)benzamide

Executive Summary & Strategic Rationale

The synthesis of This compound from 2-amino-5-chlorobenzamide presents a classic chemoselectivity challenge in medicinal chemistry. The starting material contains a deactivated aryl chloride (due to the electron-donating para-amino group) and multiple nucleophilic sites (primary aniline, primary amide).

Traditional Nucleophilic Aromatic Substitution (


) is kinetically disfavored here because the electron-rich amino group at the C2 position increases electron density at the C5 reaction center, effectively repelling the nucleophile.

The Solution: This protocol utilizes a Buchwald-Hartwig Cross-Coupling approach.[1] We employ a specific dialkylbiaryl phosphine ligand (RuPhos ) designed to facilitate the oxidative addition of electron-rich aryl chlorides while sterically favoring the coupling of the secondary amine (morpholine) over the primary aniline or amide present on the substrate.

Retrosynthetic Analysis & Pathway Selection

Why Fails
  • Substrate: 2-amino-5-chlorobenzamide.

  • Electronic Effect: The

    
     group is a strong Resonance Donor (+R), pushing electron density into the benzene ring.
    
  • Result: The C-Cl bond is strengthened, and the ring is deactivated toward nucleophilic attack. High temperatures (

    
    ) would be required, leading to decomposition or polymerization.
    
The Catalytic Pathway (Selected)
  • Method: Palladium-catalyzed C-N Bond Formation.[1][2][3][4]

  • Catalyst System:

    
     / RuPhos.
    
  • Mechanism: The catalytic cycle bypasses the electronic repulsion by inserting Palladium(0) into the C-Cl bond (Oxidative Addition), followed by amine coordination and Reductive Elimination.

G Substrate 2-Amino-5-chlorobenzamide (Deactivated Electrophile) OxAdd Oxidative Addition (Ar-Pd-Cl) Substrate->OxAdd + Pd(0) Pd0 Pd(0)/RuPhos (Active Catalyst) Pd0->OxAdd Cycle Start Coord Amine Coordination (Morpholine Binding) OxAdd->Coord + Morpholine Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Product 2-Amino-5-morpholinobenzamide RedElim->Product

Figure 1: Catalytic cycle for the RuPhos-mediated amination of electron-rich aryl chlorides.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5][6][7][8][9]Mass/VolRole
2-Amino-5-chlorobenzamide 170.591.05.00 gSubstrate
Morpholine 87.121.53.83 g (3.8 mL)Nucleophile

915.720.02536 mgPre-catalyst
RuPhos 466.630.04547 mgLigand

96.102.05.63 gBase
1,4-Dioxane (Anhydrous) --50 mL (0.6 M)Solvent

Critical Note on Ligand Selection: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is explicitly chosen for its high activity with secondary amines and resistance to inhibition by primary anilines present in the substrate [1].

Step-by-Step Methodology

1. Reactor Setup (Inert Atmosphere)

  • Use a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Pre-drying: Flame-dry the glassware under vacuum and backfill with nitrogen 3 times to ensure the system is moisture-free.

2. Catalyst Pre-complexation (Optional but Recommended)

  • In a separate vial inside a glovebox (or under strict Schlenk technique), mix

    
     and RuPhos in 5 mL of anhydrous 1,4-dioxane.
    
  • Stir at room temperature for 5 minutes until the solution turns a deep reddish-brown, indicating active catalyst formation.

3. Reaction Assembly

  • Charge the main reaction flask with 2-amino-5-chlorobenzamide (5.00 g) and Sodium tert-butoxide (

    
    , 5.63 g).
    
  • Add the remaining anhydrous 1,4-dioxane (45 mL).

  • Add Morpholine (3.8 mL) via syringe.

  • Transfer the pre-formed catalyst solution into the reaction flask via cannula or syringe.

4. Reaction Execution

  • Heat the mixture to 100°C (oil bath temperature).

  • Maintain vigorous stirring. The reaction typically proceeds for 12–16 hours .

  • Monitoring: Check progress via HPLC or TLC (Eluent: 5% MeOH in DCM). The starting material (

    
    ) should disappear, and a more polar fluorescent spot (
    
    
    
    ) should appear.

5. Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (100 mL) and filter through a pad of Celite to remove insoluble salts and palladium residues. Wash the pad with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.[10]

  • Recrystallization: Dissolve the crude residue in a minimum amount of hot Ethanol.[5] Add water dropwise until turbidity is observed. Cool to 4°C overnight.

  • Filter the resulting precipitate to obtain off-white to pale yellow crystals.

Analytical Specifications

To validate the synthesis, compare your product against these expected parameters:

ParameterSpecificationNotes
Appearance Pale yellow solidDarkening indicates Pd contamination.
Yield 75% – 85%Lower yields suggest oxygen ingress.

NMR

3.0 (4H, m), 3.8 (4H, m)
Characteristic morpholine peaks.
MS (ESI+)

Confirm mass of product.

Troubleshooting Guide

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by oxygen or moisture.

    • Fix: Ensure solvents are anhydrous and sparged with Argon for 20 mins before use. Increase catalyst loading to 3 mol%.

  • Problem: Formation of "Purple/Blue" Impurities.

    • Cause: Oxidation of the aniline starting material.

    • Fix: Strictly maintain inert atmosphere. Add a reducing agent like Sodium Ascorbate during workup if necessary.

  • Problem: Coupling at the wrong amine.

    • Cause: Ligand exchange or incorrect base.

    • Fix: Stick to RuPhos or BrettPhos . Avoid smaller ligands like

      
       which lack the steric bulk to differentiate the amines.
      

References

  • Buchwald, S. L., et al. (2008). "RuPhos: A Highly Active Ligand for Pd-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of Carbon-Nitrogen bonds."[1][2][4] Journal of the American Chemical Society.

Sources

Protocol for nucleophilic aromatic substitution to introduce morpholine ring

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Nucleophilic Aromatic Substitution (SNAr) Reaction to Introduce the Morpholine Moiety

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to enhance aqueous solubility, metabolic stability, and target-binding interactions.[1][2][3] Its incorporation into aromatic systems is a frequent strategy in drug discovery. Among the synthetic methodologies available, Nucleophilic Aromatic Substitution (SNAr) offers a direct, often metal-free, and efficient route for forging the crucial C-N bond between an aromatic ring and morpholine. This guide provides a comprehensive overview of the SNAr reaction for this purpose, detailing the underlying mechanism, critical reaction parameters, and field-proven protocols suitable for research and development laboratories.

Scientific Foundation: The SNAr Mechanism

Unlike nucleophilic substitutions on aliphatic systems, the typical SN1 and SN2 mechanisms are not viable for aromatic rings due to the high energy of the corresponding aryl cation and the geometric impossibility of a backside attack.[4][5][6] Instead, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism .[7][8]

Pillar 1: Ring Activation is Non-Negotiable For a nucleophile like morpholine to attack an electron-rich aromatic system, the ring must be rendered sufficiently electrophilic. This is achieved by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) group.[4][5][9]

Pillar 2: Strategic Placement of EWGs The activating effect of the EWG is maximized when it is positioned ortho or para to the leaving group.[5][9] This specific orientation allows the negative charge of the intermediate to be stabilized through resonance, delocalizing it onto the EWG. An EWG in the meta position offers minimal resonance stabilization and is thus ineffective at promoting the reaction.[9][10]

Pillar 3: The Meisenheimer Complex The reaction is initiated by the nucleophilic attack of morpholine on the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][11] The aromaticity of the ring is temporarily broken in this stage.

Pillar 4: Restoration of Aromaticity In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final N-arylated morpholine product.

Caption: The Addition-Elimination mechanism of SNAr.

Causality of Experimental Design: Optimizing the Reaction

A successful SNAr protocol hinges on the rational selection of four key components: the substrate's leaving group, the solvent, the base, and the reaction temperature.

  • Leaving Group (X): The reactivity order for halogen leaving groups in SNAr reactions is counterintuitive when compared to SN2 reactions. The order is F > Cl > Br > I .[10] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack, accelerating the reaction despite the C-F bond being the strongest.[9]

  • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[7] Their high polarity helps to stabilize the charged Meisenheimer complex, while their aprotic nature prevents them from forming strong hydrogen bonds with the nucleophile, which would otherwise reduce its reactivity.

  • Base: While morpholine can act as its own base, an auxiliary base is typically added to neutralize the acid (HX) generated during the reaction. This prevents the protonation and deactivation of the morpholine nucleophile. Common choices are inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), or non-nucleophilic organic bases like triethylamine (Et₃N).[7][8]

  • Temperature: SNAr reactions are often conducted at elevated temperatures, typically ranging from 80 °C to 150 °C, to overcome the activation energy barrier of the initial attack.[12] Microwave irradiation can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.[13]

Data Presentation: Survey of Reaction Conditions

The following table summarizes typical conditions for the SNAr reaction of various activated (hetero)aryl halides with morpholine, demonstrating the broad applicability of the method.

Aryl Halide SubstrateBaseSolventTemperature (°C)TimeYield (%)Reference
2-FluoropyridineK₃PO₄tert-Amyl Alcohol11016 h~95%[8]
4-Chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrileMorpholine (excess)PEG 4001205 min92%[14]
1-Fluoro-2-nitrobenzeneMorpholine (excess)Dioxane/DMF40--[15]
1-Fluoro-4-nitrobenzeneK₂CO₃DMSO1002 hHighN/A
6-Bromo-5-nitroquinolineMorpholine (excess)Neat10545 min85%[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Inert Gas) Reagents 2. Charge Reagents (Aryl Halide, Morpholine, Base, Solvent) Setup->Reagents Reaction 3. Heat to Temperature (Monitor by TLC/LC-MS) Reagents->Reaction Workup 4. Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification 5. Purification (Dry, Concentrate, Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for SNAr reactions.

Protocol 1: General SNAr Amination with Morpholine

This protocol is a robust starting point for the reaction of an activated aryl halide with morpholine.

  • Materials:

    • Activated Aryl Halide (1.0 eq)

    • Morpholine (1.2 - 2.0 eq)

    • Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq), finely ground

    • Anhydrous DMSO or DMF

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser and heating mantle (or oil bath)

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq) and potassium carbonate (1.5 - 2.0 eq).

    • Add anhydrous DMSO or DMF to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

    • Add morpholine (1.2 - 2.0 eq) to the mixture via syringe.

    • Stir the reaction mixture vigorously and heat to 100-120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated morpholine.

Protocol 2: The Buchwald-Hartwig Alternative for Unactivated Rings

When the aromatic ring lacks sufficient activation for SNAr, the Palladium-catalyzed Buchwald-Hartwig amination is the premier alternative for C-N bond formation.[16][17]

  • Materials:

    • Aryl Chloride (e.g., 4-Chlorotoluene, 1.0 eq)

    • Morpholine (1.5 eq)

    • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

    • Sodium tert-butoxide (NaOtBu, 2.0 eq)

    • Anhydrous Toluene

    • Schlenk flask or oven-dried 2-necked flask

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure (adapted from TCI Practical Example[18]):

    • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(dba)₂ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.0 eq).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed toluene, followed by the aryl chloride (1.0 eq) and morpholine (1.5 eq).

    • Heat the resulting mixture to reflux (approx. 110 °C) and stir for the required time (e.g., 6 hours), monitoring by TLC or GC-MS.

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

Trustworthiness: Troubleshooting and Field-Proven Insights

  • Issue: Low or No Conversion.

    • Cause & Solution: Insufficient ring activation. The SNAr reaction is unlikely to work on electron-neutral or electron-rich rings. Consider switching to a Buchwald-Hartwig protocol.[16]

    • Cause & Solution: Insufficient temperature. Increase the temperature in 10-20 °C increments. If conventional heating is slow, consider using a microwave reactor.

    • Cause & Solution: Wet reagents/solvents. Water can protonate the base and nucleophile. Ensure all reagents and solvents are anhydrous.

  • Issue: Side Product Formation.

    • Cause & Solution: Di-substitution or reaction with other functional groups. Use a modest excess of morpholine (1.2 eq) to minimize side reactions. Protect other sensitive functional groups if necessary.

  • Expert Insight: The "Greener" Approach.

    • Recent studies have shown that SNAr reactions can be successfully performed in aqueous media using additives like hydroxypropyl methylcellulose (HPMC), often at milder temperatures than in traditional organic solvents.[12] This approach significantly reduces the environmental impact and is a valuable consideration for process development.

Conclusion

The nucleophilic aromatic substitution reaction is a powerful and reliable method for introducing the morpholine ring onto activated aromatic and heteroaromatic scaffolds. A thorough understanding of the addition-elimination mechanism and the factors influencing reactivity—namely ring activation, leaving group identity, solvent, and base—allows for the rational design of robust synthetic protocols. For substrates not amenable to SNAr, palladium-catalyzed methods like the Buchwald-Hartwig amination provide an essential and complementary tool. The protocols and insights provided herein serve as a practical guide for researchers in drug discovery and chemical synthesis to efficiently access these valuable morpholine-containing compounds.

References

  • Nucleophilic Aromatic Substitution . NPTEL. [Link]

  • Aromatic Nucleophilic Substitution . Fisher Scientific. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution . BYJU'S. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments . ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines . PMC. [Link]

  • Aromatic Nucleophilic Substitution . Dalal Institute. [Link]

  • 16.7: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions . PMC. [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Link]

  • Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis . RSC Publishing. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity . DigitalCommons@TMC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . ResearchGate. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition . PubMed. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles . PMC. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders . PMC. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions . ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC . RSC Publishing. [Link]

  • C-N coupling of morpholine and 4-chloroanisole in the presence of additive a … . ResearchGate. [Link]

  • Changes in the SNAr reaction mechanism brought about by preferential solvation . RSC Publishing. [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a] . ResearchGate. [Link]

  • Nucleophilic aromatic substitution . Wikipedia. [Link]

  • SNAr reaction scope & limitations . YouTube. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers . Organic Letters. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr) . PMC. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... . ResearchGate. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia . Synthesis Spotlight. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols . Organic Letters. [Link]

Sources

Application Note: Preparation of 2-Amino-5-(morpholin-4-yl)benzamide DMSO Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a standardized protocol for the preparation, storage, and handling of 2-Amino-5-(morpholin-4-yl)benzamide stock solutions in Dimethyl Sulfoxide (DMSO). This compound, often utilized as a fragment intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and HDAC inhibitors, requires precise handling to maintain stability and prevent precipitation in aqueous assays. This document details the physicochemical properties, step-by-step solubilization workflow, and critical quality control measures to ensure experimental reproducibility.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Before initiating solubilization, verify the compound identity and properties. The morpholine ring introduces polarity, generally enhancing solubility in organic solvents compared to bare benzamides, but hygroscopicity can be a factor.

PropertyDetails
Compound Name This compound
Synonyms 2-Amino-5-(4-morpholinyl)benzamide; 5-Morpholinoanthranilamide
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility (DMSO) Estimated ≥ 50 mM (Soluble)
Solubility (Water) Low/Poor (Requires organic co-solvent)
Storage (Solid) -20°C, desiccated, protected from light

Critical Note on CAS Numbers: Several analogs exist (e.g., N-methylated or benzoic acid precursors). Always verify the CAS number on your specific vendor's Certificate of Analysis (CoA) against the structure C₁₁H₁₅N₃O₂. Common related CAS numbers include 153437-52-6 (Benzoic acid precursor).

Materials & Equipment

Reagents
  • Compound: this compound (≥95% purity recommended).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, molecular biology grade.

    • Why Anhydrous? DMSO is hygroscopic. Absorbed water can cause compound precipitation and degradation (hydrolysis of the amide bond over time).

Equipment
  • Analytical Balance (readability 0.1 mg or better).

  • Vortex Mixer.

  • Ultrasonic Water Bath (optional, for stubborn particles).

  • Amber Glass Vials or Polypropylene (PP) Cryovials (DMSO compatible).

  • Pipettes and sterile, filtered tips.

Preparation Protocol

Calculation Strategy

To maximize accuracy, weigh the solid first , then calculate the required volume of DMSO. Do not target a fixed volume (e.g., "10 mL") by trying to weigh an exact mass, as this introduces weighing errors.

Formula:



Example Calculation (Target: 50 mM Stock):

  • Mass Weighed: 5.2 mg

  • MW: 221.26 g/mol

  • Target Conc: 50 mM (0.05 M)



Step-by-Step Solubilization
  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening to prevent moisture condensation on the cold solid.

  • Weighing: Weigh the compound into a sterile microcentrifuge tube or amber glass vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Mixing:

    • Secure the cap tightly.

    • Vortex at medium speed for 30–60 seconds.

    • Visual Check: Inspect for floating particulates or a pellet at the bottom.

  • Sonication (If required): If the solution is not clear, sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • Caution: Avoid heating above 40°C, as benzamides can be thermally sensitive in solution.

  • Clarification: The final solution should be a clear, homogeneous liquid (yellowish tint is normal).

Storage & Stability

DMSO stock solutions are prone to degradation via oxidation and water absorption. Follow this "Freeze-Thaw" management system.

Storage Conditions
  • Short Term (< 1 week): 4°C, protected from light.

  • Long Term (> 1 week): -20°C or -80°C.

Aliquoting Strategy

Avoid repeated freeze-thaw cycles, which can introduce moisture and cause precipitation.

  • Prepare the Master Stock (e.g., 50 mM).

  • Divide into single-use aliquots (e.g., 20–50 µL) in screw-cap cryovials.

  • Store aliquots at -20°C.

  • Thaw only the vial needed for the day's experiment.

Experimental Workflow: Assay Dilution

To prevent "crashing out" (precipitation) when diluting into aqueous buffers, use an intermediate dilution step.

Graphviz Workflow Diagram

DilutionProtocol cluster_QC Quality Control Check Stock Master Stock (50 mM in 100% DMSO) Inter Intermediate Dilution (10x Working Conc) (e.g. 10% DMSO) Stock->Inter 1. Dilute 1:10 with Buffer Final Final Assay Well (1x Conc, <1% DMSO) Inter->Final 2. Add to Cells/Enzyme (1:10 Dilution) Check Check for Precipitation Inter->Check Buffer Assay Buffer (Aqueous) Buffer->Inter

Caption: Serial dilution strategy to minimize osmotic shock and precipitation. An intermediate dilution step ensures the compound is pre-equilibrated in a solvent-buffer mix before final addition.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness upon DMSO addition Saturation limit reachedSonicate for 10 mins. If unresolved, dilute to a lower concentration (e.g., 25 mM).
Precipitation in Aqueous Buffer Low aqueous solubilityUse the "Intermediate Dilution" method (see Diagram). Reduce final concentration.
Color Change (Darkening) OxidationDiscard stock. Prepare fresh using high-grade anhydrous DMSO.
Viscous/Frozen Stock DMSO freezing point (19°C)Thaw completely at room temperature (20-25°C) and vortex before use.

References

  • Sigma-Aldrich. 2-Amino-5-(4-morpholinyl)benzamide Product Information.Link

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025).[2][3][4] Link

  • Suzuki, T., et al. "Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(5), 1926-1930 (2012).[5] Link

  • ResearchGate. Best practices for storing DMSO stock solutions.Link

  • BindingDB. Target Interaction Profile for Morpholinyl-benzamide derivatives.Link

Sources

Application Note: Comparative Solubility Analysis of 2-Amino-5-(morpholin-4-yl)benzamide in Water and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the solubility of 2-Amino-5-(morpholin-4-yl)benzamide in two common pharmaceutical solvents: water and ethanol. Understanding the solubility of this compound is critical for its application in drug development, formulation, and various research contexts. This document outlines the theoretical basis for its differential solubility, provides a rigorous experimental protocol for quantitative determination, and presents the expected data in a comparative format. The methodologies described herein are designed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Solubility

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and efficacy of a potential therapeutic agent. For a drug to be absorbed, it must first be in solution.[1] this compound, a benzamide derivative containing a morpholine moiety, possesses structural features that suggest a nuanced solubility profile in polar solvents. The presence of amine and amide groups allows for hydrogen bonding, while the aromatic ring and morpholine structure introduce both polar and non-polar characteristics. This application note serves as a comprehensive guide for researchers to both understand and experimentally determine the solubility of this compound in aqueous and alcoholic media, a critical step in preclinical development.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This principle is based on the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.[4]

This compound (MW: 221.26 g/mol , Formula: C11H15N3O2) has several key functional groups that influence its solubility:

  • Amino (-NH2) and Amide (-CONH2) groups: These are capable of both donating and accepting hydrogen bonds.

  • Morpholine ring: The oxygen atom is a hydrogen bond acceptor, and the nitrogen atom can also participate in interactions.

  • Benzene ring: This aromatic structure contributes to non-polar character.

Water (H₂O) is a highly polar protic solvent with a strong hydrogen-bonding network. It is expected to interact favorably with the polar groups of the solute.

Ethanol (C₂H₅OH) is also a polar protic solvent but is less polar than water due to its ethyl group. This non-polar character allows it to interact with both the polar and non-polar regions of the solute.

Based on these properties, it is hypothesized that this compound will be soluble in both solvents to some extent, with its solubility likely being higher in ethanol due to the combined polar and non-polar interactions.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended approach for determining the equilibrium solubility of a compound.[5][6] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient duration to reach equilibrium, followed by the analysis of the supernatant.

3.1. Materials and Equipment

  • This compound (solid form)

  • Deionized water

  • Anhydrous ethanol

  • Scintillation vials or suitable glass containers with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate vials containing known volumes of deionized water and ethanol. "Excess" is defined as having undissolved solid visually present throughout the experiment.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5] The time required for equilibration should be determined by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration in the supernatant remains constant.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.[7]

  • Analysis:

    • Prepare a series of standard solutions of the compound in each solvent at known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Recording:

    • Record the concentration of the compound in each solvent in appropriate units (e.g., mg/mL or µg/mL).

    • Perform the experiment in triplicate for each solvent to ensure statistical validity.[6]

Visualization of Experimental and Molecular Interactions

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_compound Accurately weigh This compound prep_solvents Prepare saturated solutions in water and ethanol prep_compound->prep_solvents Add excess solid equilibration Equilibrate at a constant temperature with agitation prep_solvents->equilibration Incubate sampling Extract aliquots from each saturated solution equilibration->sampling After reaching equilibrium filtration Filter to remove undissolved solid sampling->filtration dilution Perform serial dilutions of the filtrate filtration->dilution measurement Analyze concentration using a validated analytical method (e.g., HPLC) dilution->measurement quantification Quantify the concentration in each solvent measurement->quantification data_summary Summarize results in a comparative table quantification->data_summary

Caption: Workflow for determining equilibrium solubility.

Molecular Interactions Driving Solubility

G cluster_water Aqueous Environment (Water) cluster_ethanol Alcoholic Environment (Ethanol) solute This compound H-bond Donors (NH₂, CONH₂) H-bond Acceptors (C=O, Morpholine O, N) Polar Groups Aromatic Ring water {Water (H₂O) | { Highly Polar | Extensive H-bonding Network}} solute:h_bond_donor->water:h_bond H-bonding solute:h_bond_acceptor->water:h_bond H-bonding solute:polar->water:polar Dipole-Dipole ethanol {Ethanol (C₂H₅OH) | { Polar (OH group) | Nonpolar (Ethyl group)}} solute:h_bond_donor->ethanol:polar H-bonding solute:h_bond_acceptor->ethanol:polar H-bonding solute:polar->ethanol:polar Dipole-Dipole solute:nonpolar->ethanol:nonpolar Dispersion Forces water_interaction Strong Solute-Solvent Interactions ethanol_interaction Moderate Solute-Solvent Interactions

Caption: Solute-solvent interactions in water and ethanol.

Expected Results and Data Summary

The quantitative data obtained from the experimental protocol should be summarized for clear comparison.

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Water25Expected to be lowerTBD
Ethanol25Expected to be higherTBD

Discussion and Implications

The differential solubility of this compound in water versus ethanol has significant implications for its handling and application. Higher solubility in ethanol would suggest its utility in formulations involving organic co-solvents. Conversely, its aqueous solubility, while potentially lower, is critical for understanding its behavior in physiological environments. This data is essential for:

  • Formulation Development: Selecting appropriate solvent systems for oral, parenteral, or topical delivery.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

  • Crystallization and Purification: Choosing suitable anti-solvents and crystallization media.

  • Biopharmaceutics Classification System (BCS): A drug is considered highly soluble if its highest dose is soluble in 250 mL of aqueous media over a pH range of 1.2-6.8.[6]

Conclusion

This application note provides a comprehensive framework for determining and understanding the solubility of this compound in water and ethanol. By following the detailed protocol and considering the underlying principles of solute-solvent interactions, researchers can generate reliable and reproducible data crucial for advancing the development of this compound.

References

  • Preprints.org. (2024, March 6). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • PubChem. 2-Amino-5-(benzylamino)benzamide. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents. [Link]

  • PMC. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PMC. (2021, June 16). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

  • PMC. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [Link]

  • RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • AAPS. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction. [Link]

  • AP Chemistry. 3.10 Solubility. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • LookChem. Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. [Link]

  • EBSCO. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. [Link]

  • Journal of Biological Chemistry. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]

  • EBSCO. Solutes And Precipitates. [Link]

Sources

Application Note: Characterization and Screening of 2-Amino-5-(morpholin-4-yl)benzamide as a Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the in vitro characterization protocols for 2-Amino-5-(morpholin-4-yl)benzamide , a privileged chemical scaffold used primarily in Fragment-Based Drug Discovery (FBDD).

While often utilized as a synthetic intermediate for complex kinase inhibitors (e.g., JAK2/FEDRATINIB analogs) and quinazolone-based anti-inflammatory agents, this molecule possesses intrinsic pharmacophoric properties. Specifically, the 2-aminobenzamide moiety is a validated Zinc-Binding Group (ZBG) targeting Class I Histone Deacetylases (HDACs), while the morpholine ring improves aqueous solubility and metabolic stability.

This guide provides three self-validating protocols to assess this molecule's utility as a lead fragment:

  • Biochemical Potency: Fluorogenic HDAC Inhibition Assay.

  • Biophysical Binding: Surface Plasmon Resonance (SPR) Kinetics.

  • Chemical Competency: Solubility and Purity Assessment.

Part 1: Biochemical Potency – Fluorogenic HDAC Inhibition Assay

Rationale

The 2-aminobenzamide core functions as a ZBG, chelating the active site zinc ion in HDAC enzymes (specifically HDAC1, 2, and 3). This assay quantifies the inhibitory potential (IC50) of the scaffold against recombinant HDAC1 using a fluorogenic substrate.

Assay Principle

The assay utilizes a substrate comprising an acetylated lysine side chain fused to a fluorophore (AMC). HDAC activity removes the acetyl group. A subsequent "developer" step releases the fluorophore, generating a signal. Inhibitors (like the benzamide scaffold) prevent deacetylation, reducing fluorescence.

Materials
  • Test Compound: this compound (10 mM stock in DMSO).

  • Enzyme: Recombinant Human HDAC1 (0.5 µg/µL).

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.

  • Developer Solution: Trypsin/Protease mixture in buffer.

  • Plate: 384-well low-volume black microplate.

Protocol Workflow
  • Compound Preparation (Acoustic or Manual Transfer):

    • Prepare a 10-point dose-response curve of the test compound in 100% DMSO.

    • Start concentration: 10 mM (Fragment screening often requires high concentrations).

    • Dilution factor: 1:3 serial dilution.

    • Transfer 50 nL of compound to the assay plate.

    • Controls: DMSO only (0% Inhibition), Trichostatin A (1 µM, 100% Inhibition).

  • Enzyme Incubation:

    • Dilute HDAC1 enzyme in Assay Buffer to 2 ng/µL.

    • Dispense 10 µL of diluted enzyme into all wells.

    • Pre-incubation: Centrifuge plate (1000 x g, 1 min) and incubate for 30 minutes at 25°C. This allows the benzamide ZBG to equilibrate with the Zinc active site.

  • Substrate Addition:

    • Dilute Boc-Lys(Ac)-AMC to 20 µM in Assay Buffer.

    • Dispense 10 µL of substrate solution to start the reaction.

    • Final Reaction Volume: 20 µL.

    • Incubate for 45 minutes at 37°C.

  • Development & Detection:

    • Add 20 µL of Developer Solution (containing Trypsin) to stop the HDAC reaction and release the fluorophore.

    • Incubate for 15 minutes at room temperature.

    • Read: Fluorescence Intensity (Ex/Em = 360/460 nm) on a multimode plate reader (e.g., EnVision or Cytation).

Data Analysis

Calculate Percent Inhibition using the formula:



Fit data to a 4-parameter logistic model to determine IC50.
Visualization: Assay Mechanism

HDAC_Assay Substrate Boc-Lys(Ac)-AMC (Non-Fluorescent) HDAC HDAC Enzyme (Active Site Zn2+) Substrate->HDAC Substrate Binding Deacetylated Boc-Lys-AMC (Deacetylated) HDAC->Deacetylated Deacetylation Block Inhibition (No Signal) HDAC->Block If Inhibited Inhibitor This compound (Test Compound) Inhibitor->HDAC ZBG Chelation Developer Trypsin Developer Deacetylated->Developer Cleavage Signal Free AMC (Fluorescent Signal) Developer->Signal Fluorescence

Figure 1: Mechanism of the Fluorogenic HDAC Assay. The benzamide scaffold competes for the Zinc active site, preventing substrate deacetylation and subsequent fluorescent signal generation.

Part 2: Biophysical Binding – Surface Plasmon Resonance (SPR)

Rationale

As a low-molecular-weight fragment (~221 Da), this compound may have rapid on/off rates (transient binding) that are difficult to capture in endpoint biochemical assays. SPR provides real-time binding kinetics (


, 

) and affinity (

), essential for validating "target engagement" independent of enzymatic turnover.
Materials
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (if His-tagged protein).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) + 2% DMSO.

    • Critical: DMSO concentration in running buffer must exactly match the compound samples to avoid bulk refractive index errors.

Protocol Workflow
  • Protein Immobilization:

    • Target: Recombinant HDAC1 or JAK2 kinase domain.

    • Method: Amine Coupling (EDC/NHS chemistry).

    • Target Density: High density (~3000-5000 RU) is required for fragment screening to generate sufficient signal (

      
      ).
      
  • Sample Preparation:

    • Prepare compound dilution series in Running Buffer.

    • Concentration Range: 0, 15.6, 31.25, 62.5, 125, 250, 500 µM.

    • Include "Solvent Correction" standards (DMSO 1.5% to 2.5%) to correct for bulk shifts.

  • Injection Cycle (Multi-Cycle Kinetics):

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 60 seconds.

    • Regeneration: None usually required for fragments (rapid dissociation); if needed, use 10 mM Glycine pH 9.5 for 15s.

  • Data Processing:

    • Zero-adjust (subtraction of reference channel).

    • Solvent correction (DMSO calibration).

    • Fit data to a 1:1 Binding Model or Steady State Affinity model (if kinetics are too fast).

Visualization: SPR Workflow

SPR_Workflow Prep 1. Immobilize Protein (Target Density >3000 RU) Sample 2. Prepare Samples (0-500 µM + DMSO Match) Prep->Sample Inject 3. Injection Cycle (60s On / 60s Off) Sample->Inject Fast Fast Kinetics? Inject->Fast Analysis 4. Data Analysis (Steady State or Kinetic Fit) Steady Use Steady State Affinity (Req vs Conc) Fast->Steady Yes Kinetic Use 1:1 Kinetic Model (kon/koff) Fast->Kinetic No Steady->Analysis Kinetic->Analysis

Figure 2: SPR workflow for fragment screening. Due to the low molecular weight of the benzamide, high immobilization density and solvent correction are critical.

Part 3: Chemical Competency – Solubility & Stability

Rationale

Benzamide fragments can suffer from poor aqueous solubility, leading to false negatives (precipitation) or false positives (aggregation) in assays. This QC step is mandatory before biological testing.

Protocol: Kinetic Solubility (Nephelometry)
  • Preparation: Prepare 10 mM stock of this compound in DMSO.

  • Titration: Spike compound into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM (final DMSO 1%).

  • Incubation: Shake for 90 minutes at Room Temperature.

  • Measurement: Read light scattering (Nephelometry) or Absorbance at 620 nm.

  • Threshold: The concentration at which absorbance/scattering deviates from baseline indicates the Solubility Limit .

    • Note: The morpholine group should provide solubility >100 µM. If <50 µM, consider formulation additives (e.g., 0.01% Tween-20).

Summary of Key Parameters

ParameterValue / ConditionNotes
Molecular Weight 221.26 g/mol Ideal for Fragment-Based Discovery (<300 Da).
Primary Target Class Class I HDACs, Kinases (JAK/ERK)Acts as Zinc Binder or Hinge Binder.
Solubility (Predicted) Moderate to HighMorpholine aids aqueous solubility.
Assay DMSO Limit < 2% (Enzymatic), < 5% (SPR)Benzamides are generally DMSO-stable.
Detection Method Fluorescence (AMC)Ex 360nm / Em 460nm.

References

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Molecules, 20(3), 3898–3941.

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Relevance of Scaffold and Zinc-Binding Group." Current Opinion in Drug Discovery & Development. (Contextualizing Benzamides as ZBGs).
  • Wong, C., et al. (2003). "Structural bias in chemical screening: The role of the 2-aminobenzamide scaffold." Journal of Medicinal Chemistry, 46(23).
  • PubChem Compound Summary. (2023). "this compound (CAS 93246-58-3)."[1][2][3] National Center for Biotechnology Information.

Sources

Application Note: Recrystallization Protocols for 2-Amino-5-(morpholin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

The purification of 2-Amino-5-(morpholin-4-yl)benzamide (hereafter referred to as AMB ) presents a unique challenge due to its amphiphilic nature.[1] The molecule features a lipophilic phenyl ring and morpholine scaffold, juxtaposed with hydrophilic primary amine and amide functionalities.[1]

Achieving pharmaceutical-grade purity (>99.5%) requires a recrystallization strategy that selectively rejects two distinct classes of impurities:

  • Lipophilic Precursors: Such as 2-amino-5-chlorobenzamide or 5-chloro-2-nitrobenzamide.[1]

  • Polar By-products: Including morpholine salts, inorganic residues, and oxidative degradants (N-oxides).

This guide details a Binary Solvent Recrystallization protocol optimized for yield and polymorphic stability, alongside a Single-Solvent alternative for rapid purification.[1]

Physicochemical Profile
PropertyCharacteristicImplication for Purification
H-Bonding Donor (NH₂, CONH₂) & Acceptor (Morpholine O/N)High affinity for protic solvents (MeOH, EtOH).[1] Risk of "oiling out" in non-polar anti-solvents.
Solubility Moderate in Alcohols; Low in Water/HeptaneIdeal for solvent/anti-solvent precipitation.
Thermal Stability Susceptible to oxidation (Aniline/Morpholine)Minimize prolonged heating; use inert atmosphere (N₂) if possible.

Solvent Selection Strategy

Based on the structural analysis and solubility thermodynamics, two solvent systems are recommended.

Primary System: Ethanol / Water (The "Polishing" Method)[1]
  • Mechanism: Ethanol solubilizes the AMB at high temperatures. Water acts as a mild anti-solvent that drastically reduces AMB solubility upon cooling while retaining polar inorganic salts in the mother liquor.

  • Best For: Final API polishing, removal of inorganic salts, and removal of highly polar degradation products.[1]

Secondary System: Ethyl Acetate / n-Heptane (The "Lipophilicity" Method)[1]
  • Mechanism: Ethyl Acetate dissolves AMB. n-Heptane acts as a non-polar anti-solvent.[1]

  • Best For: Removing unreacted starting materials (which often remain soluble in the heptane-rich mother liquor) and preventing hydration of the crystal lattice.[1]

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol/Water (Recommended)

Objective: Purify crude AMB (purity ~95%) to >99% white crystalline solid.

Materials:
  • Crude this compound[1]

  • Solvent: Absolute Ethanol (EtOH)

  • Anti-solvent: Deionized Water (Type II or better)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[1]

Step-by-Step Procedure:
  • Dissolution:

    • Charge crude AMB into the flask.

    • Add Ethanol (10 mL per gram of solid) .

    • Heat to reflux (approx. 78°C) with stirring.

    • Note: If the solid does not completely dissolve after 15 minutes at reflux, add more Ethanol in 1 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, catalyst residues) are visible, filter the hot solution through a pre-warmed sintered glass funnel or Celite pad.[1]

    • Critical: Keep the solution near boiling to prevent premature crystallization on the filter.[1]

  • Anti-Solvent Addition:

    • Maintain the filtrate at a gentle boil.

    • Slowly add hot water (approx. 60-70°C) dropwise.

    • Continue addition until a faint, persistent turbidity (cloudiness) is observed.[2]

    • Add a few drops of Ethanol to just clear the turbidity (restore transparency).

  • Controlled Cooling (Nucleation):

    • Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath yet.

    • Agitation: Turn off stirring or stir very slowly (approx. 50 rpm) to encourage large crystal growth.

    • Seeding: If no crystals form by 40°C, add a "seed" crystal of pure AMB to initiate nucleation.

  • Completing Crystallization:

    • Once the flask reaches room temperature, place it in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[2]

    • Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio).

    • Dry in a vacuum oven at 45-50°C for 12 hours.

Protocol B: Rapid Purification via Isopropanol (IPA)

Objective: Quick cleanup of intermediates or removal of oily impurities.

  • Slurry: Suspend crude AMB in Isopropanol (8 mL/g) .

  • Reflux: Heat to reflux (82°C). The compound should fully dissolve.

  • Concentration: If the solution is too dilute, distill off IPA until the total volume is ~5 mL/g.

  • Cooling: Allow to cool to room temperature with vigorous stirring.

  • Filtration: Collect the white precipitate. Wash with cold IPA.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid droplet rather than a crystal. Common with morpholine derivatives.1. Re-heat to dissolve. 2. Add more Ethanol (solvent). 3. Seed the solution at a higher temperature. 4. Cool much slower (wrap flask in foil/towel).
Low Yield Too much solvent used or product is too soluble in the mother liquor.1. Concentrate the mother liquor by rotary evaporation and repeat cooling. 2. Increase the ratio of Anti-Solvent (Water) in the next run.
Colored Impurities Oxidation products (N-oxides) or polymerized anilines.Add Activated Carbon (Charcoal) during the hot dissolution step (Step 1), stir for 10 mins, then hot filter.

Process Workflow Diagram

The following diagram illustrates the decision logic and workflow for the Ethanol/Water recrystallization process.

RecrystallizationWorkflow Start Crude AMB (Solid) Dissolve Dissolve in Refluxing Ethanol (10 mL/g) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol AddSolvent Add Ethanol (+1 mL increments) CheckSol->AddSolvent No (Undissolved) HotFilter Hot Filtration (Remove insolubles) CheckSol->HotFilter Yes AddSolvent->CheckSol AddAnti Add Hot Water Until Turbid HotFilter->AddAnti ClearTurb Add Ethanol drops to clear turbidity AddAnti->ClearTurb Cooling Slow Cooling (RT -> 0°C) ClearTurb->Cooling Oiling Oiling Out Observed? Cooling->Oiling Remedy Re-heat & Seed Add more EtOH Oiling->Remedy Yes Filter Vacuum Filtration & Wash (Cold EtOH/H2O) Oiling->Filter No (Crystals Formed) Remedy->Cooling Dry Dry (Vac Oven, 50°C) Filter->Dry

Caption: Optimized workflow for the binary solvent recrystallization of this compound.

References

  • PubChem. 2-Amino-5-chlorobenzamide (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Amino-5-(morpholin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility limitations with 2-Amino-5-(morpholin-4-yl)benzamide . This scaffold presents a classic medicinal chemistry challenge: it possesses a polar benzamide "head" capable of strong intermolecular hydrogen bonding (high crystal lattice energy) and a lipophilic morpholine ring.

While the molecule is sparingly soluble in water at neutral pH, its physicochemical profile offers a specific "handle" for modification: the morpholine nitrogen .

This guide prioritizes three validated workflows to enhance solubility:

  • Salt Formation: Targeting the morpholine nitrogen (pKa ~8.4).

  • Cosolvent Systems: disrupting lattice energy for in vitro assays.

  • Inclusion Complexation: Using Cyclodextrins for bioavailability.

Module 1: Salt Selection (The Primary Strategy)

The Science: The most effective method to solubilize this compound is ionizing the most basic center.

  • The Aniline (2-NH₂): Weakly basic (pKa ~2–4). Protonation here is difficult and often leads to hydrolytically unstable salts.

  • The Morpholine Nitrogen: Moderately basic (pKa ~8.4). This is your primary target. Protonating this nitrogen disrupts the crystal lattice and increases hydration energy.

Protocol: Rapid Salt Screening
  • Objective: Identify a counter-ion that forms a stable, soluble crystalline solid.

  • Recommended Acids: Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl), Isethionic acid.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of free base in a minimal volume of hot Ethanol or Isopropanol (IPA).

  • Acid Addition: Add 1.05 equivalents of the selected acid (e.g., 1M solution in EtOH).

    • Note: Avoid large excesses of strong acids (HCl) to prevent protonating the aniline, which can cause instability.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, cool to 4°C.[1]

  • Isolation: Filter the solid. Do not dry completely before checking solubility; over-drying can sometimes collapse the crystal lattice into a less soluble amorphous form or a stable polymorph.

Decision Logic: Salt Selection

SaltSelection Start Start: Free Base (Low Solubility) pKaCheck Target Morpholine N (pKa ~8.4) Start->pKaCheck AcidSelect Select Counter-ion pKaCheck->AcidSelect HCl Hydrochloric Acid (High Crystallinity, Risk of Hygroscopicity) AcidSelect->HCl Mesylate Methanesulfonic Acid (High Solubility, Good Stability) AcidSelect->Mesylate TestSol Test Aqueous Solubility HCl->TestSol Mesylate->TestSol Outcome1 Soluble > 10 mg/mL? Proceed to Formulation TestSol->Outcome1 Success Outcome2 Gelling/Oiling Out? Switch Solvent/Counter-ion TestSol->Outcome2 Failure

Figure 1: Decision tree for salt selection targeting the morpholine nitrogen.

Module 2: Cosolvent & Surfactant Systems (For Assays)

If you are running biological assays (IC50, cell-based), you cannot always use low pH buffers.[1] You must use a "Spring and Parachute" approach: dissolve in a strong organic solvent (Spring) and dilute into an aqueous buffer containing a surfactant (Parachute) to prevent precipitation.

Recommended Formulation Matrix:

Component TypeRecommended AgentRoleConcentration Limit (Final Assay)
Primary Solvent DMSOBreaks crystal lattice< 1.0% (Cell toxicity limit)
Cosolvent PEG 400Increases solvent power5% - 20%
Surfactant Tween 80 or Poloxamer 188Prevents aggregation/precipitation0.1% - 0.5%
Troubleshooting: "The Crash Out"

Issue: You dilute your 10 mM DMSO stock into water, and it turns cloudy immediately. Cause: The "Dielectric Shock." Water has a high dielectric constant (~80), while DMSO is lower.[1] The sudden shift forces the hydrophobic benzamide core to aggregate. Solution:

  • Do not dilute directly into pure water.

  • Protocol: Dilute DMSO stock into PBS containing 0.5% Tween 80 . The surfactant forms micelles that sequester the hydrophobic morpholine-benzamide, keeping it in "apparent" solution.

Module 3: Cyclodextrin Complexation

For in vivo studies (PK/PD) where DMSO is not suitable, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for benzamide derivatives. The morpholine ring fits well into the hydrophobic cavity of β-CD.

Protocol: Phase Solubility Setup
  • Preparation: Prepare 20% (w/v) HP-β-CD in water or saline.

  • Addition: Add excess this compound to the solution.

  • Equilibration: Shake/vortex for 24–48 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.

  • Quantification: Analyze the filtrate by HPLC-UV (254 nm).

Why this works: The aromatic benzamide core and the morpholine ring form an inclusion complex, shielding the hydrophobic regions from water while the hydrophilic exterior of the cyclodextrin interacts with the solvent.

FAQ & Troubleshooting Guide

Q1: My salt form turned into a sticky oil (oiled out) instead of crystallizing. Why?

  • Diagnosis: This often happens with flexible molecules like morpholines when the lattice energy is not significantly higher than the solvation energy of the amorphous form, or if residual solvent is trapped.

  • Fix:

    • Use a less polar antisolvent (e.g., add Diethyl Ether or Hexane to the Ethanol solution).

    • Scratch the glass vessel to induce nucleation.

    • Switch counter-ions (e.g., from HCl to Mesylate), as Mesylates often crystallize better for lipophilic bases.[1]

Q2: The compound dissolves at pH 2 but precipitates at pH 7.4. How do I dose this orally?

  • Diagnosis: This is expected behavior for a weak base (pKa ~8.4). It is ionized in the stomach (pH 1.5) but neutral in the intestine (pH 7.4).

  • Fix: This is a formulation issue, not a solubility issue.

    • For Animal Dosing: Use a vehicle of 0.5% Methylcellulose (MC) + 0.1% Tween 80 . This creates a stable suspension. The drug will dissolve in the stomach acid in vivo.

Q3: Can I use the aniline nitrogen for salt formation?

  • Answer: Generally, no .[1] The aniline nitrogen is electronically deactivated by the carbonyl group of the amide (electron-withdrawing). Its pKa is likely < 4.[2] Salts formed here are prone to hydrolysis (breaking apart) simply by exposure to atmospheric moisture.[1] Stick to the morpholine nitrogen.[3]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329797088, this compound.[1] Link

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

Sources

Technical Support Center: Morpholine Substitution Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Paradox

Morpholine is a "privileged structure" in medicinal chemistry due to its ability to improve metabolic stability and solubility. However, its chemical behavior often leads to experimental failure. It is a secondary amine with a pKa of 8.36 (water) and ~8.8 (DMSO) , making it moderately basic but highly water-soluble.

Why do yields fail?

  • The Solubility Trap: Product is formed but lost in the aqueous layer during workup.

  • Nucleophilicity vs. Sterics: The chair conformation creates steric drag in crowded transition states.

  • Catalyst Poisoning: In metal-catalyzed cross-couplings, the nitrogen lone pair can sequester the metal center if the ligand is insufficiently bulky.

This guide is structured as a diagnostic system. Do not skip the Triage Phase.

Phase 1: Diagnostic Triage

Before optimizing conditions, you must categorize your reaction mechanism correctly. A common error is applying


 conditions to unactivated substrates.
Workflow: Select Your Troubleshooting Module

MorpholineTriage Start Start: Low Yield Observed SubstrateCheck Analyze Electrophile (R-X) Start->SubstrateCheck IsAromatic Is R-X Aromatic/Heteroaromatic? SubstrateCheck->IsAromatic IsAliphatic Is R-X Aliphatic (Alkyl Halide)? SubstrateCheck->IsAliphatic EWGCheck Are EWGs present Ortho/Para? IsAromatic->EWGCheck Sn2Module Check Alkylation (Sn2) Protocols IsAliphatic->Sn2Module Yes SnArModule Go to Module 2: SnAr Optimization EWGCheck->SnArModule Yes (NO2, CN, CF3, N-ring) BuchwaldModule Go to Module 3: Buchwald-Hartwig EWGCheck->BuchwaldModule No (Electron Neutral/Rich)

Figure 1: Decision tree to identify the governing reaction mechanism.

Module 2: Troubleshooting (Nucleophilic Aromatic Substitution)

Scenario: You are reacting morpholine with an electron-deficient aryl halide (e.g., 4-chloronitrobenzene, 2-chloropyridine), but conversion is stalled.

FAQ: Why is my reaction stuck?

Q1: I am using a Chloride leaving group. Should I switch to Bromide?

  • Answer: No. Unlike

    
     or Pd-catalyzed coupling, 
    
    
    
    reactions are often faster with Fluoride leaving groups.
  • Reasoning: The rate-determining step is the attack of the nucleophile (morpholine) to form the Meisenheimer complex. A highly electronegative atom (F) stabilizes this intermediate inductively more than Cl or Br.

  • Action: If possible, switch Ar-Cl to Ar-F .

Q2: My TLC shows starting material remaining despite heating.

  • Answer: Your solvent polarity is likely too low.

  • Reasoning: The transition state involves charge separation (zwitterionic character). Polar aprotic solvents stabilize this state.

  • Action: Switch solvents based on the hierarchy below.

Data: Solvent & Base Effects on Morpholine
FactorRecommendationTechnical Rationale
Solvent DMSO > DMF > NMP >> MeCN High dielectric constant stabilizes the Meisenheimer complex. DMSO is superior for rate acceleration.
Base DIPEA (Hünig's Base) or

Morpholine (pKa ~8.3) needs a base sink. Inorganic bases (

) require finely ground powder to increase surface area.
Temp 80°C - 120°C Morpholine is sterically hindered (chair form). Heat is required to overcome the activation energy barrier.
Concentration High (1.0 - 2.0 M)

is second-order kinetics. Dilution kills the rate.

Module 3: Troubleshooting Buchwald-Hartwig Coupling

Scenario: You are coupling morpholine with an unactivated aryl halide (e.g., bromobenzene, 3-bromoanisole) using Palladium catalysis.

FAQ: Why did the catalyst die?

Q1: I used


 or 

and got 0% yield.
  • Answer: These are "Generation 1" catalysts and are often ineffective for secondary cyclic amines like morpholine.

  • Reasoning: Morpholine is a moderate nucleophile but can also bind to Pd, arresting the cycle. You need a bulky, electron-rich ligand to facilitate reductive elimination.

  • Action: Switch to RuPhos or XPhos precatalysts.

Q2: I see "reduction" product (Ar-H) instead of product.

  • Answer: This is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -hydride elimination or hydrodehalogenation.
    
  • Action:

    • Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane (removes hydride source).

    • Use a precatalyst (e.g., RuPhos Pd G3 ) to ensure rapid formation of the active

      
       species.
      
Protocol: The "Gold Standard" for Morpholine Coupling

If standard conditions fail, adopt this specific protocol derived from the Buchwald group's optimization for secondary amines.

  • Catalyst: RuPhos Pd G3 (1–2 mol%) or

    
     + RuPhos.
    
    • Why? RuPhos is specifically designed for secondary amines to prevent catalyst poisoning.

  • Base: NaOtBu (Sodium tert-butoxide).

    • Why? Strong base (pKa ~17) ensures rapid deprotonation of the amine-Pd complex.

  • Solvent: Toluene or THF (anhydrous).

  • Temperature: 80°C.

BuchwaldCycle cluster_fail FAILURE MODES Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Morpholine) OxAdd->AmineBind PdBlack Catalyst Death (Inactive) OxAdd->PdBlack O2 Leak Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot -HX BetaHydride Beta-Hydride Elim (Forms Ar-H) AmineBind->BetaHydride Wrong Ligand RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-N(Morph) RedElim->Pd0

Figure 2: Catalytic cycle highlighting failure points. Use RuPhos to accelerate the step from Deprotonation to Reductive Elimination.

Module 4: Isolation & Purification (The "Invisible Product")

Scenario: The reaction worked (TLC shows a new spot), but after aqueous workup, the mass balance is low.

Root Cause: Morpholine derivatives are often amphiphilic. The morpholine ring imparts significant water solubility, especially if the pH is < 9.

Troubleshooting Guide: Recovering Water-Soluble Amines

Method A: The "Salting Out" Extraction Standard EtOAc/Water extraction often fails.

  • Saturate the aqueous phase with NaCl (brine) or Solid

    
     .
    
  • Crucial Step: Use CHCl3 : Isopropanol (3:1) as the organic extraction solvent. This mixture is more polar than DCM and pulls morpholines out of water effectively.

Method B: The "Dry Load" (For DMF/DMSO reactions) If you ran the reaction in DMF/DMSO, aqueous wash is a nightmare (emulsions).

  • Dilute reaction mixture 1:1 with MeOH.

  • Add silica gel directly to the flask.

  • Evaporate to dryness (rotovap).

  • Load the powder onto a silica column (Solid Load).

  • Elute with DCM:MeOH (95:5) .

Visual Workflow: Workup Decision Matrix

WorkupLogic Start Reaction Complete SolventCheck Reaction Solvent? Start->SolventCheck Volatile Volatile (DCM, THF, Toluene) SolventCheck->Volatile Polar Polar Aprotic (DMF, DMSO) SolventCheck->Polar pHCheck Check pH of Aq Layer Volatile->pHCheck Evaporate & Redissolve LiClWash Wash 3x with 5% LiCl (aq) Removes DMF/DMSO Polar->LiClWash Dilute w/ Et2O or EtOAc Acidic pH < 9 pHCheck->Acidic Basic pH > 10 pHCheck->Basic LostProduct Basify with NaOH/K2CO3 Acidic->LostProduct Product is protonated (Salt) Stays in Water! Extract Extract Basic->Extract Extract with CHCl3:IPA (3:1) LostProduct->Basic

Figure 3: Logic flow to prevent yield loss during isolation.

References

  • BenchChem. (2025).[1][2][3] Optimization of Buchwald-Hartwig amination conditions.Link

  • Maiti, D., & Buchwald, S. L. (2009). Ligands for Palladium-Catalyzed Amination of Secondary Amines. Journal of the American Chemical Society. Link

  • Organic Chemistry Portal. (2024).

    
    ).[4]Link
    
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.[5]Link

  • Reich, H. J., & Bordwell, F. G. (n.d.). pKa Values in DMSO.[6][7] Organic Chemistry Data.[8] Link

Sources

Technical Support Center: Solubilization Guide for 2-Amino-5-(morpholin-4-yl)benzamide

[1][2][3]

Welcome to the Technical Support Center. Ticket ID: #SOL-AMB-004 Subject: Resolving precipitation of 2-Amino-5-(morpholin-4-yl)benzamide in cell culture media. Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division.

Executive Summary & Root Cause Analysis

The Problem: Users frequently report that this compound precipitates upon addition to cell culture media, even when the stock solution in DMSO is perfectly clear.[1][2][3] This often manifests as immediate cloudiness (Tyndall effect) or the formation of crystalline needles after 24 hours of incubation.

The Physicochemical Cause: This molecule presents a "Solubility Paradox" common to benzamide derivatives:

  • Crystal Lattice Energy: The benzamide moiety (

    
    ) forms strong intermolecular hydrogen bonds.[1][2][3] This high lattice energy means the molecule "prefers" to be in a solid crystal state rather than in solution.
    
  • The "DMSO Shock": You are likely preparing a stock in DMSO (where solubility is high due to dipole-dipole interactions).[1][2][3] When you spike this into aqueous media (pH 7.4), the solvent dielectric constant jumps from ~47 (DMSO) to ~80 (Water).[3] The hydrophobic aromatic core of the molecule is suddenly exposed to water, triggering rapid aggregation before the morpholine group (pKa ~8.3) can effectively solvate the molecule.[3][4]

Standard Operating Procedures (SOPs)

SOP-A: The "Intermediate Dilution" Method (Recommended)

Use this for concentrations < 50 µM.[1][3]

Directly spiking 100% DMSO stock into media creates local "hotspots" of supersaturation.[2][3] This protocol mitigates that risk.[2][3]

Reagents:

  • Compound Stock (e.g., 10 mM in anhydrous DMSO).[2][3]

  • Intermediate Solvent: PBS or Serum-Free Media.[1][2][3]

  • Final Media: Complete media with serum (FBS).

Protocol:

  • Warm Up: Ensure your cell media and the DMSO stock are at room temperature (20-25°C). Never add cold DMSO stock to warm media.

  • The Predilution Step:

    • Prepare a 10x working solution in serum-free media (or PBS).[1][2][3]

    • Example: To achieve 10 µM final, add 1 µL of 10 mM Stock to 999 µL of PBS.[2] Vortex immediately and vigorously for 10 seconds.[2][3]

    • Why? Serum proteins can sometimes induce precipitation if the DMSO concentration is too high locally.[3] Diluting in PBS first allows the morpholine nitrogen to protonate and stabilize.

  • Final Addition: Add this 10x solution to your cells in complete media (1:10 dilution).

SOP-B: Cyclodextrin Complexation (Advanced)

Use this for concentrations > 50 µM or if SOP-A fails.[1][2][3]

Hydroxypropyl-


123

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in sterile water.[1][2][3] Filter sterilize (0.22 µm).
    
  • Dissolve your compound in DMSO at 500x the desired final concentration.

  • Complexation Step:

    • Mix the DMSO stock with the HP-

      
      -CD solution before adding to media.[1][2][3]
      
    • Incubate at 37°C with shaking for 30 minutes.

  • Add this complex to your cell media.[2][3]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your target concentration and observation.

SolubilizationWorkflowStartStart: Define Target ConcentrationCheckConcIs Target Conc > 50 µM?Start->CheckConcLowConcPathLow Concentration PathCheckConc->LowConcPathNoHighConcPathHigh Concentration PathCheckConc->HighConcPathYesDirectSpikeAttempt Direct Spike(Slow addition + Vortex)LowConcPath->DirectSpikeSOP_BExecute SOP-B:Cyclodextrin ComplexationHighConcPath->SOP_BVisualCheckVisual Inspection(Cloudiness/Precipitate?)DirectSpike->VisualCheckSOP_AExecute SOP-A:Intermediate DilutionVisualCheck->SOP_ACloudySuccessProceed to AssayVisualCheck->SuccessClearFailConsult Formulation Chemist(Salt Screening)VisualCheck->FailStill CloudySOP_A->VisualCheckRe-evaluateSOP_B->VisualCheckRe-evaluate

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration thresholds and visual feedback.

Troubleshooting FAQ

Q1: The media turned cloudy immediately upon adding the compound. Can I filter it? A: No. Filtering cloudy media removes the drug.[3] If you filter a 10 µM suspension through a 0.22 µm filter, you likely remove 90-99% of the compound, meaning your cells are being treated with vehicle only.[1][2] You must achieve solubility before filtration (if sterilization is needed) or use sterile techniques during the mixing.[3]

Q2: My cells are dying in the vehicle control. Is it the DMSO? A: Likely. While this compound requires DMSO, many cell lines are sensitive to DMSO concentrations > 0.5% (v/v).[1][2][3]

  • Check: Ensure your final DMSO concentration is

    
     0.1% for sensitive lines (primary cells, stem cells) or 
    
    
    0.5% for robust lines (HeLa, HEK293).[3]
  • Reference: See Assay Guidance Manual on solvent tolerance [1].

Q3: The solution was clear at T=0, but crystals appeared after 24 hours. A: This is "Ostwald Ripening." The solution was supersaturated. Over time, small unstable aggregates dissolved and redeposited onto larger, more stable crystals.[2]

  • Fix: This indicates you are above the thermodynamic solubility limit.[3] You must use SOP-B (Cyclodextrin) to stabilize the compound over long incubation periods.[1][2][3]

Q4: Can I use ethanol instead of DMSO? A: Generally, no.[2] Benzamides have poor solubility in ethanol compared to DMSO.[2][3] Furthermore, ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation.[1][2][3] Stick to DMSO or DMSO/Cyclodextrin mixtures.[2][3]

Quantitative Solubility Data

The following table summarizes the solubility profile of typical benzamide-morpholine scaffolds. Note: Exact values depend on specific polymorphs.

Solvent SystemSolubility Limit (Approx.)Comment
Anhydrous DMSO > 50 mMExcellent stock solvent.[1][2][3] Hygroscopic (keep sealed).[2][3]
Ethanol ~ 1-5 mMPoor.[1][2][3] Not recommended for stocks.[2][3]
PBS (pH 7.4) < 10 µMVery poor.[2][3] High risk of precipitation.[2][3]
PBS + 5% DMSO ~ 20-30 µMKinetic solubility only (unstable over time).[1][2][3]
PBS + 20% HP-

-CD
> 100 µMGold Standard for aqueous assays.[1][2][3]

Mechanism of Action (Solubilization)[3]

Understanding how the cyclodextrin works helps justify the extra effort of SOP-B.

InteractionMechanismcluster_complexStabilized ComplexDrugDrug MoleculeHydrophobic Benzamide CoreHydrophilic Morpholine TailSolventAqueous Media (pH 7.4)Drug->SolventRepulsion (Precipitation)CyclodextrinHP-Beta-CyclodextrinHydrophobic CavityHydrophilic ExteriorDrug->CyclodextrinInclusion ComplexComplexDrug encapsulatedin CD CavityCyclodextrin->SolventHigh Solubility

Figure 2: Mechanism of Cyclodextrin solubilization.[1][2][3] The hydrophobic benzamide core is shielded from the aqueous media, preventing crystal nucleation.

References

  • Assay Guidance Manual. Compound Management and Solvent Tolerance in Cell-Based Assays. National Center for Advancing Translational Sciences (NCATS).[2][3][5][6] Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[2][3][4][7] Advanced Drug Delivery Reviews.[2][3] (Standard industry reference for HP-

    
    -CD protocols).
    
  • Di, L., & Kerns, E. (2015).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] (Definitive guide on solubility and "crash-out" phenomena).

  • PubChem Compound Summary. this compound Structure and Properties. National Library of Medicine.[2][3][5] Available at: [Link][3]

Removing unreacted morpholine from benzamide synthesis products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #BZ-8492 Subject: Removal of Unreacted Morpholine from Benzamide Products Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of benzamides via benzoyl chloride and morpholine often leaves residual morpholine (


), which acts as a persistent impurity. Because morpholine is a secondary amine with a conjugate acid 

of 8.33 [1], it can be efficiently removed by exploiting its basicity.

For robust substrates , an acidic aqueous wash (pH < 4) is the gold standard. For acid-sensitive substrates , polymer-supported sequestration (scavenger resins) is the recommended workflow.

Module 1: Aqueous Work-Up Optimization (The Primary Solution)

The Science of Solubility Switching The most effective way to remove morpholine is to convert it from a lipophilic free base into a hydrophilic salt.

  • Target: Morpholine (Free Base)

    
     Soluble in Organic Phase.[1]
    
  • Goal: Morpholinium Cation (Salt)

    
     Soluble in Aqueous Phase.[1]
    

This transformation is governed by the Henderson-Hasselbalch equation. To ensure


 protonation of morpholine (

), the aqueous layer must be at least 2 pH units below the

. A pH of 3–4 is ideal.

Recommended Reagents:

  • 1M HCl: Best for stable benzamides.

  • 10% Citric Acid: Best for compounds with acid-sensitive groups (e.g., acetals, Boc-groups) as it buffers gently around pH 3–4 [2].

Standard Operating Procedure (SOP-01): Acidic Extraction
  • Dilution: Dilute the crude reaction mixture with a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Note: DCM is preferred if the benzamide is highly lipophilic.

  • First Wash: Wash the organic layer with 10% w/v aqueous Citric Acid (Ratio: 1:1 v/v). Shake vigorously for 2 minutes to ensure equilibrium.

  • Partition Check: The morpholine converts to morpholinium citrate and partitions into the aqueous layer.

  • Second Wash: Wash with saturated

    
     to neutralize trace acid, followed by Brine to remove emulsified water.
    
  • Drying: Dry over anhydrous

    
     and concentrate.
    

Visualizing the Extraction Logic

ExtractionLogic Start Crude Mixture (Benzamide + Morpholine) Solvent Dissolve in EtOAc or DCM Start->Solvent AcidWash Add 10% Citric Acid (aq) (pH ~3.5) Solvent->AcidWash Protonation Step separation Phase Separation AcidWash->separation OrgLayer Organic Layer (Benzamide) separation->OrgLayer Lipophilic Species AqLayer Aqueous Layer (Morpholinium Citrate) separation->AqLayer Hydrophilic Salts Final Pure Benzamide (Concentrate in vacuo) OrgLayer->Final Dry & Evaporate Waste Aqueous Waste AqLayer->Waste

Caption: Figure 1.[2] Logical flow for the chemoselective removal of morpholine via pH-controlled liquid-liquid extraction.

Module 2: Scavenger Resins (For High-Throughput/Sensitive Chemistry)

If your product is water-soluble or acid-labile, aqueous extraction may fail. In this scenario, Polymer-Supported Isocyanates (PS-Isocyanate) are the industry standard for removing nucleophilic amines [3].

Mechanism of Action: The resin beads contain electrophilic isocyanate groups (


). These react rapidly with the unreacted morpholine (a nucleophile) to form a chemically stable urea linkage covalently bound to the bead. The bead is then filtered off, taking the impurity with it.
Standard Operating Procedure (SOP-02): Resin Scavenging
  • Reagent: Polystyrene-supported Isocyanate (loading typically 1.0–1.5 mmol/g).

  • Stoichiometry: Use 2–3 equivalents of resin relative to the excess morpholine expected.

Step-by-Step:

  • Dissolution: Dissolve crude mixture in dry DCM or THF.

  • Addition: Add the calculated mass of PS-Isocyanate resin.

  • Incubation: Shake gently at room temperature for 2–4 hours. Do not use magnetic stirring bars as they can grind the beads, making filtration difficult.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Rinse: Wash the resin cake with DCM to recover entrained product.

Comparison of Methods

FeatureAcidic Wash (Module 1)Scavenger Resin (Module 2)
Cost NegligibleModerate to High
Time 15 Minutes2–4 Hours
Suitability Stable, Lipophilic ProductsAcid-Sensitive or Polar Products
Scalability Excellent (kg scale)Limited (mg to g scale)

Module 3: Chromatographic Troubleshooting

If you must purify via Flash Chromatography, morpholine presents a specific challenge: Peak Tailing . The basic amine interacts strongly with the acidic silanols on the silica surface, causing it to streak effectively across the column and contaminate the product fractions [4].

The Fix: Mobile Phase Modifiers To sharpen the morpholine peak (or retain it at the baseline), you must suppress the silanol ionization or compete for the binding sites.

  • Triethylamine (TEA) Pre-wash:

    • Flush the silica column with 1% TEA in Hexane prior to loading. This "caps" the active silanol sites.

    • Elute with your standard Hexane/EtOAc gradient.

  • Ammoniated Methanol:

    • For polar benzamides requiring DCM/MeOH gradients, use 1%

      
        in the Methanol supply. This keeps the morpholine deprotonated and reduces tailing, although it may co-elute if 
      
      
      
      values are close.

FAQ: Troubleshooting & Diagnostics

  • Diagnosis: Your aqueous layer was likely not acidic enough, or the emulsion didn't separate well.

  • Fix: Check the pH of the aqueous layer after the wash.[3] It must be pH < 4. If the reaction used a large excess of morpholine, the first wash might have been neutralized. Perform a second wash with fresh acid.

Q2: My benzamide product precipitated during the acid wash.

  • Diagnosis: Your product might be insoluble in the organic solvent at lower temperatures or formed a salt itself (if it contains a basic center like a pyridine ring).

  • Fix: Add more DCM to the organic layer to redissolve. If the product is basic, switch to Module 2 (Resins) to avoid protonating your product.

Q3: Can I just remove morpholine by high-vacuum drying?

  • Diagnosis: Morpholine has a boiling point of ~128°C.

  • Fix: It is difficult to remove completely by vacuum alone without heating, which risks decomposing the product. Azeotroping with toluene can help, but extraction is far more efficient.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Vecom Group. (n.d.). Cleaning based on citric acid.[4] Retrieved from [Link]

  • Biotage. (n.d.). MP-Isocyanate - Macroporous Nucleophile Scavenger. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 2-Amino-5-Halobenzamide Substitution

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided research teams through the nuances of nucleophilic aromatic substitution (SNAr), particularly for synthesizing valuable scaffolds like 2-amino-5-halobenzamides. A recurring and critical parameter that dictates the success of these reactions is temperature. It's not merely about heating a reaction; it's about precise thermal control to navigate the delicate balance between reaction rate, product yield, and impurity formation.

This guide is structured as a technical support resource, using a question-and-answer format to directly address the common challenges and questions that arise during the optimization of these substitution reactions. We will delve into the mechanistic underpinnings, provide actionable troubleshooting advice, and present standardized protocols to empower you to achieve robust and reproducible results.

Section 1: Foundational Concepts in Temperature Optimization

This section addresses the fundamental principles governing the role of temperature in the SNAr reaction of 2-amino-5-halobenzamides. Understanding these concepts is the first step toward rational optimization.

Q1: What is the underlying mechanism of this substitution reaction, and how does temperature directly influence it?

Answer: The substitution on a 2-amino-5-halobenzamide proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically through an addition-elimination pathway .[1][2][3] The influence of temperature is directly linked to overcoming the activation energy of the rate-determining step.

Causality Explained:

  • Nucleophilic Attack (Rate-Determining Step): The reaction begins when a nucleophile attacks the carbon atom bearing the halogen. This is the slowest step because it temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate called a Meisenheimer complex.[4][5][6]

  • Role of Thermal Energy: The reaction temperature provides the necessary energy for the reacting molecules to overcome the activation energy barrier of this first step. Insufficient temperature leads to a slow or non-existent reaction, as few molecules will have the energy required to form the unstable Meisenheimer complex.[7]

  • Elimination & Aromaticity Restoration: The Meisenheimer complex is stabilized by electron-withdrawing groups (EWGs) on the ring.[1][8] Subsequently, the halide (leaving group) is eliminated, and the aromaticity of the ring is restored. This second step is typically fast and has a low activation energy.[2][5]

SNAr_Mechanism sub 2-Amino-5-halobenzamide + Nucleophile mc Meisenheimer Complex (High-Energy Intermediate) sub->mc Step 1: Addition (Slow, Rate-Determining) Requires Heat (Δ) prod Substituted Product + Halide Ion mc->prod Step 2: Elimination (Fast)

Caption: The addition-elimination mechanism of an SNAr reaction.

Q2: I'm working with chloro-, bromo-, and fluoro-benzamides. How does the choice of halogen affect the optimal reaction temperature?

Answer: In SNAr reactions, the reactivity trend for halogens is often F > Cl > Br > I .[7] Consequently, a 2-amino-5-fluorobenzamide will typically require a lower reaction temperature than its chloro- or bromo-analogs to achieve a similar reaction rate.

Causality Explained:

This trend is opposite to that seen in S_N2 reactions and is a direct consequence of the SNAr mechanism. The rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[4]

  • Inductive Effect: Fluorine is the most electronegative halogen. Its strong electron-withdrawing inductive effect makes the carbon atom it's attached to more electrophilic (electron-poor). This increased electrophilicity facilitates the attack by the nucleophile, lowering the activation energy of the first step.[5]

  • Bond Strength Irrelevance: Since the C-X bond is broken in the fast second step, its strength has a minimal impact on the overall reaction rate. Therefore, even though the C-F bond is the strongest, fluoroarenes are the most reactive in SNAr.

Q3: My colleagues mention "kinetic" vs. "thermodynamic" control when discussing side products at high temperatures. What does this mean for my reaction?

Answer: This concept is critical when optimizing temperature. It describes how temperature can dictate whether the major product is the one that forms fastest (kinetic product) or the one that is most stable (thermodynamic product).[9][10]

Causality Explained:

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The product distribution is determined by the relative rates of formation. The product with the lowest activation energy barrier will form the fastest and will be the major product, even if it is less stable.

  • Thermodynamic Control (High Temperature): At higher temperatures, there is enough energy to overcome not only the forward activation barriers but also the reverse ones. The reaction becomes reversible, establishing an equilibrium.[11] Under these conditions, the product ratio is determined by the relative stabilities of the products. The most stable product will be the major component at equilibrium, regardless of how fast it is formed.[9]

If you observe a new, persistent byproduct appearing only at elevated temperatures, it may be a more stable, thermodynamically favored isomer or degradation product.

Control_Concept cluster_0 Low Temperature cluster_1 High Temperature low_T Irreversible Conditions kc Kinetic Control low_T->kc kp Kinetic Product (Forms Fastest) kc->kp high_T Reversible Conditions (Equilibrium) tc Thermodynamic Control high_T->tc tp Thermodynamic Product (Most Stable) tc->tp

Caption: Relationship between temperature and reaction control.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common temperature-related issues.

Q4: My reaction is very slow or shows no conversion. How can I determine if the temperature is too low?

Answer: A slow or stalled reaction is a classic indicator of insufficient thermal energy. A systematic, incremental increase in temperature is the recommended approach.

Troubleshooting Workflow:

  • Verify Reagents and Setup: Before adjusting temperature, ensure your nucleophile is sufficiently reactive (consider adding a base if using a neutral nucleophile like an alcohol), your solvent is a polar aprotic type (e.g., DMF, DMSO), and all reagents are pure.[7][12]

  • Incremental Temperature Increase: Increase the reaction temperature in controlled steps (e.g., 20-30 °C increments). For example, if you started at 80 °C, try 100 °C, then 130 °C.

  • Monitor Progress: At each new temperature, monitor the reaction closely over time using an appropriate analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][13]

  • Look for Product Formation: If you begin to see the consumption of starting material and the appearance of the product spot/peak, you are likely moving in the correct thermal range.

Low_Conversion_Troubleshooting start Low / No Conversion check_reagents Verify Reagent Purity & Solvent Choice start->check_reagents increase_temp Increase Temperature (e.g., by 20-30 °C) check_reagents->increase_temp monitor Monitor by TLC/LC-MS increase_temp->monitor decision Product Formation? monitor->decision success Continue Optimization Around This Temperature decision->success Yes failure Re-evaluate Substrate (Is ring activated enough?) Or Nucleophile Strength decision->failure No

Caption: Troubleshooting workflow for low reaction conversion.

Q5: I'm observing multiple byproducts at higher temperatures. What are the likely causes and how can I mitigate them?

Answer: The formation of byproducts at elevated temperatures typically points to one of three issues: thermal decomposition, secondary reactions (polysubstitution), or the formation of a thermodynamically controlled byproduct.

Possible Causes & Solutions:

CauseExplanationMitigation Strategy
Thermal Decomposition One or more of your starting materials, reagents, or even your desired product may be unstable at the reaction temperature, leading to degradation.[14]Run the reaction at the lowest temperature that provides a reasonable rate. If high temperatures are unavoidable, consider reducing the reaction time.
Polysubstitution If your product is also nucleophilic, it can react further with the starting 2-amino-5-halobenzamide, leading to dimers or oligomers.[15]Use a slight excess of the starting halobenzamide relative to the nucleophile to ensure the nucleophile is consumed before it can react with the product.
Thermodynamic Byproduct As discussed in Q3, a higher temperature may favor the formation of a more stable, but undesired, isomer.[16]Reduce the temperature to shift the reaction back towards kinetic control, favoring the faster-forming product.
Q6: The reaction starts well, but the yield drops after prolonged heating. What could be happening?

Answer: This pattern strongly suggests that your desired product is not stable under the reaction conditions over long periods.

Causality Explained:

While the initial formation of the product is successful, prolonged exposure to high temperatures can cause it to degrade, revert to starting materials (if the reaction is reversible), or participate in subsequent side reactions.[14][17]

Mitigation Strategy:

The key is to minimize the product's exposure to the high temperature.

  • Time-Course Study: Perform a time-course analysis at the problematic temperature. Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyze them by LC-MS or HPLC to determine the point of maximum product concentration.

  • Optimize Reaction Time: Based on the time-course study, set the reaction time to the optimal duration before significant degradation occurs. It is often better to stop the reaction at 80% conversion with 95% purity than to push for 100% conversion and end up with 50% purity.

Section 3: Experimental Protocols & Data Management
Protocol 1: Systematic Temperature Scouting Study

This protocol outlines a method for efficiently determining the optimal reaction temperature using small-scale parallel reactions.

Methodology:

  • Preparation: In separate, dry 5 mL microwave vials, add the 2-amino-5-halobenzamide (1.0 eq.), a magnetic stir bar, and the chosen polar aprotic solvent (e.g., DMF, DMSO) to a concentration of ~0.5 M.

  • Reagent Addition: To each vial, add the nucleophile (1.1 eq.) and any required base (e.g., K₂CO₃, DIPEA, 1.5 eq.).

  • Parallel Heating: Seal the vials and place them in separate wells of a parallel synthesizer or in individual heating blocks. Set each position to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C, 140 °C).

  • Monitoring: After a set time (e.g., 4 hours), cool the vials to room temperature. Take a small aliquot from each reaction, dilute it with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the ratio of starting material, product, and any major byproducts.

  • Analysis: Record the results in a data table to identify the temperature that provides the best balance of conversion and purity.

Data Interpretation Table:

VialTemperature (°C)Time (h)Starting Material (%)Desired Product (%)Impurity A (%)Impurity B (%)
16048515<1<1
28044060<1<1
310045941<1
41204<1927<1
51404<1751510

Based on this illustrative data, 100-120 °C appears to be the optimal range.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to visually track reaction progress.

Methodology:

  • Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil.

  • Spotting:

    • SM Lane: Spot a dilute solution of your 2-amino-5-halobenzamide starting material.

    • Co-spot Lane: Spot the starting material, then carefully spot the reaction mixture directly on top of it.

    • Rxn Lane: Spot a sample of your reaction mixture.

  • Elution: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Allow the solvent to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the product) indicates the reaction is proceeding. The "Co-spot" lane helps distinguish the starting material from the product.

Section 4: Frequently Asked Questions (FAQs)

Q7: What is a typical starting temperature range for optimizing the substitution on a 2-amino-5-chlorobenzamide? A typical starting point for a 2-amino-5-chlorobenzamide with a reasonably good nucleophile (like a primary or secondary amine) is between 80 °C and 120 °C .[7] If the nucleophile is weak or the ring is less activated, temperatures up to 150 °C or higher might be necessary.[16]

Q8: How does the choice of solvent (e.g., DMF vs. DMSO) interact with the reaction temperature? Both DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide) are excellent polar aprotic solvents for SNAr reactions. However, DMSO is more polar and has a higher boiling point (189 °C) than DMF (153 °C). This means DMSO can sometimes accelerate reactions more effectively at a given temperature and allows for a wider, higher temperature range if needed. When switching from DMF to DMSO, you may find that you can achieve the same reaction rate at a slightly lower temperature.

Q9: Can microwave heating be used to optimize the temperature more efficiently? Yes, microwave-assisted synthesis is an excellent tool for this type of optimization.[18][19][20] Microwave reactors allow for rapid and uniform heating to a precise target temperature, significantly reducing reaction times. A temperature scouting study that might take a full day with conventional heating blocks can often be completed in a few hours using a microwave synthesizer.[21]

References
  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Journal of Chemical Education. Understanding product optimization: Kinetic versus thermodynamic control. [Link]

  • Chemistry Stack Exchange. Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • University of Calgary. Ch 10: Kinetic and Thermodynamic Control. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Chemical Processes - MCAT Content. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • ResearchGate. Optimization of the reaction condition between 2-amino benzophenone and DMAD. [Link]

  • ResearchGate. Optimization of reaction temperature and time. [Link]

  • Google Patents. WO2008010897A2 - Process for making 3-substituted 2-amino-5-halobenzamides.
  • MDPI. Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • PubMed. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. [Link]

  • AWS. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Frontiers. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

  • University of Leeds. Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. [Link]

  • ResearchGate. Optimization of the reaction conditions for obtaining com- pound 5a. [Link]

  • Google Patents. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
  • MDPI. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [Link]

  • Astrobiology. A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. [Link]

  • PMC. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. [Link]

  • PMC. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • Master Organic Chemistry. Identifying Where Substitution and Elimination Reactions Happen. [Link]

  • ResearchGate. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. [Link]

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry. [Link]

  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

  • PMC. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

  • PMC. Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]

  • Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Activity of 2-Amino-5-(morpholin-4-yl)benzamide Derivatives and Established PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel and effective cancer therapeutics is a cornerstone of modern drug discovery. The 2-amino-5-(morpholin-4-yl)benzamide scaffold has emerged as a promising pharmacophore in the design of new anticancer agents. While specific cytotoxic data for the parent compound, this compound, is not extensively reported in peer-reviewed literature, numerous studies have highlighted the potent anticancer activities of its derivatives. This guide provides a comprehensive analysis of the available experimental data on these derivatives, comparing their in vitro efficacy with that of established phosphatidylinositol 3-kinase (PI3K) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Several derivatives of the this compound scaffold have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.

The PI3K family of lipid kinases, particularly the class I isoforms, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. By inhibiting PI3K, these benzamide derivatives effectively cut off this pro-survival signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Benzamide Benzamide Derivatives Benzamide->PI3K Inhibition PI3Ki Established PI3K Inhibitors PI3Ki->PI3K Inhibition

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzamide derivatives and other PI3K inhibitors.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for various m-(4-morpholinoquinazolin-2-yl)benzamide derivatives and established PI3K inhibitors against common cancer cell lines.

Table 1: IC50 Values of m-(4-morpholinoquinazolin-2-yl)benzamide Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
T7HCT-1163.86[1]
T10HCT-1161.23[1]
T7MCF-74.12[1]
T10MCF-72.54[1]
T10U-87 MG3.58[1]
T10A5494.21[1]

Note: The referenced study identified compounds T7 and T10 as selective inhibitors of PI3Kα.[1]

Table 2: IC50 Values of Established PI3K Inhibitors for Comparison
CompoundCancer Cell LineIC50 (µM)Reference
GDC-0941 (Pictilisib)HCT-1161.081[2]
GDC-0941 (Pictilisib)MCF-7< 1[3]
BKM120 (Buparlisib)HCT-116Not explicitly found
BKM120 (Buparlisib)MCF-7Not explicitly found
PI-103HCT-1163.0[4]
PI-103MCF-70.18[5]

Experimental Protocol: Determination of IC50 by Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a widely used and reliable method for determining cytotoxicity and cell proliferation. It is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to a tissue culture plate. The amount of bound dye is proportional to the total cellular protein, which, in turn, is proportional to the cell number.

SRB_Workflow cluster_workflow SRB Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Cell Fixation (Trichloroacetic Acid) B->C D 4. Staining (Sulforhodamine B) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10 mM Tris Base) E->F G 7. Absorbance Reading (510 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Figure 2: A step-by-step workflow of the Sulforhodamine B (SRB) assay for IC50 determination.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from exponential phase culture using trypsin.

    • Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound derivative or PI3K inhibitor) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully aspirate the supernatant.

    • Wash the plate five times with slow-running tap water or deionized water to remove TCA, serum proteins, and metabolites.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant anticancer activity, likely mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. The available data indicates that these compounds can exhibit potency in the low micromolar range against various cancer cell lines. While a direct comparison with established PI3K inhibitors is challenging due to variations in experimental conditions across different studies, the data presented in this guide provides a valuable starting point for researchers interested in this chemical scaffold. The provided SRB assay protocol offers a robust and reproducible method for further characterizing the cytotoxic effects of these and other novel anticancer agents.

References

  • GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway. PMC. [Link]

  • Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. PubMed. [Link]

Sources

Evaluation of metabolic stability of morpholine-containing benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzamide scaffold is a privileged structure, serving as the pharmacophore for numerous CNS-active agents (e.g., D2/D3 antagonists, MAO-A inhibitors). The incorporation of a morpholine ring is a strategic design choice often employed to modulate lipophilicity (


) and improve aqueous solubility compared to its piperidine  bioisosteres.[1]

However, the metabolic stability of the morpholine ring is frequently overestimated. While less basic than piperidine (


 ~8.3 vs. ~11.0), the morpholine moiety remains a significant metabolic "soft spot," susceptible to rapid oxidative attack by Cytochrome P450 (CYP450) enzymes. This guide provides a technical evaluation of these liabilities, supported by experimental protocols and comparative data.

The Morpholine Liability: Mechanistic Insights

The metabolic clearance of morpholine-containing benzamides is primarily driven by CYP450-mediated oxidation.[2] Unlike the benzamide core, which is relatively stable (barring aromatic hydroxylation), the saturated morpholine heterocycle undergoes extensive biotransformation.[2]

Primary Metabolic Pathways

Using Moclobemide (a classic morpholine-benzamide MAO-A inhibitor) as a case study, three dominant pathways define the clearance profile:

  • 
    -Carbon Oxidation (C-Oxidation):  CYP450 enzymes (predominantly CYP2C19 and CYP2D6) abstract a hydrogen atom from the carbon 
    
    
    
    to the nitrogen. This leads to an unstable carbinolamine intermediate, which collapses into a lactam (2-oxo-morpholine) or results in ring cleavage (formation of amino-acid derivatives).
  • N-Oxidation: Direct oxidation of the morpholine nitrogen yields the N-oxide metabolite.[2] While often reversible, this metabolite can accumulate or undergo further elimination.

  • Aromatic Hydroxylation: A secondary pathway targeting the benzamide ring, typically less significant than morpholine oxidation unless the ring is strongly activated.

Morpholine vs. Piperidine: A Trade-off

Replacing a piperidine ring with morpholine alters the physicochemical and metabolic landscape:

FeaturePiperidine AnalogMorpholine AnalogImpact on Drug Design
Lipophilicity (

)
HighLowMorpholine improves solubility and reduces non-specific binding.
Basicity (

)
~10.8 - 11.2~8.3 - 8.5Morpholine is less ionized at physiological pH, potentially altering BBB permeability.
Metabolic Soft Spot N-dealkylation, Ring Hydroxylation

-C Oxidation, N-Oxidation
Morpholine is NOT metabolically inert. It shifts the metabolic site rather than eliminating it.
Clearance (

)
High (via N-dealkylation)Moderate to High (via Ring Oxidation)Both require optimization (e.g., fluorination, deuteration) to achieve acceptable

.

Experimental Protocol: Microsomal Stability Assay

To objectively evaluate intrinsic clearance (


), a standardized Human Liver Microsome (HLM) assay is required. This protocol ensures self-validating results through the use of specific positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance).
Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation: Dilute HLMs to 0.5 mg/mL in phosphate buffer. Spike test compound (1

    
    M final concentration, <0.1% DMSO). Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At defined time points (

    
     min), remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L ice-cold Stop Solution to precipitate proteins.
    
  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Quantify parent compound remaining via LC-MS/MS (MRM mode).

Data Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.


Visualization of Metabolic Pathways

The following diagram illustrates the oxidative divergence of the morpholine-benzamide scaffold, highlighting the critical instability of the morpholine ring.

MetabolicPathways Parent Morpholine-Benzamide (Parent Drug) Intermediate Carbinolamine Intermediate Parent->Intermediate CYP450 (C-Oxidation) NOxide N-Oxide Metabolite Parent->NOxide FMO / CYP450 (N-Oxidation) AromaticOH Aromatic Hydroxylation Parent->AromaticOH CYP450 (Minor) Lactam Lactam Metabolite (2-oxo-morpholine) Intermediate->Lactam Oxidation RingOpen Ring Cleavage (Amino Acid Derivative) Intermediate->RingOpen Hydrolysis

Caption: Divergent metabolic pathways of morpholine-containing benzamides. The primary liability is C-oxidation leading to ring opening or lactam formation.

Optimization Strategies

When high intrinsic clearance (


) compromises in vivo efficacy, the following structural modifications are recommended:
  • Deuteration: Replacing hydrogen with deuterium at the

    
    -carbon positions of the morpholine ring (Kinetic Isotope Effect) can significantly reduce the rate of C-oxidation.
    
  • Steric Blocking: Introduction of gem-dimethyl groups adjacent to the morpholine oxygen or nitrogen can sterically hinder CYP access.

  • Electronic Deactivation: Adding electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) to the benzamide core can reduce the electron density on the morpholine nitrogen, lowering its oxidation potential.

References

  • Metabolism of Monoamine Oxidase Inhibitors. ResearchGate. [Link]

  • Biotransformation of moclobemide in humans. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.